molecular formula C9H9O2- B8461809 2-(2-Methylphenyl)acetate

2-(2-Methylphenyl)acetate

Cat. No.: B8461809
M. Wt: 149.17 g/mol
InChI Key: RZWGTXHSYZGXKF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenyl)acetate is a chemical compound with the molecular formula C9H9O2⁻ and is categorized as an ester derivative of ortho-methylphenylacetic acid. This ester is of significant interest in organic and medicinal chemistry research primarily as a versatile synthetic intermediate or building block for the construction of more complex molecules. Researchers value this compound for its potential use in developing novel organic materials and in heterocyclic chemistry, where esters often serve as key precursors for synthesizing biologically active five-membered heterocycles, such as butenolides and pyrrolones . The structure of 2-(2-Methylphenyl)acetate, featuring the acetate group adjacent to a methyl-substituted phenyl ring, makes it a candidate for further chemical modification. Related compounds, such as acylals (1,1-diacetates) which share a similar core, have been investigated for their utility in asymmetric synthesis, natural product synthesis, and as cross-linking agents, suggesting potential parallel applications for this ester . As a research chemical, its primary mechanism of action lies in its reactivity, where it can undergo various transformations typical of esters, including hydrolysis, transesterification, and amidation, to yield valuable derivatives for material science and pharmaceutical research. Researchers exploring new organic optical materials or novel pharmacologically active compounds, such as local anesthetics derived from o-toluidine, may find this compound a valuable starting point . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9O2-

Molecular Weight

149.17 g/mol

IUPAC Name

2-(2-methylphenyl)acetate

InChI

InChI=1S/C9H10O2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)/p-1

InChI Key

RZWGTXHSYZGXKF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1CC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Structure, Synthesis, and Application of o-Tolylacetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

o-Tolylacetic acid methyl ester, also known as methyl 2-(o-tolyl)acetate, is a key chemical intermediate with significant applications in the synthesis of complex organic molecules. Its structural features, particularly the ortho-substituted methyl group on the phenyl ring, offer unique steric and electronic properties that are leveraged in the development of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis via Fischer esterification, in-depth spectral analysis, and a discussion of its role as a versatile building block in medicinal chemistry.

Introduction and Molecular Structure

o-Tolylacetic acid methyl ester (CAS No: 40851-62-5) is an aromatic ester, a derivative of phenylacetic acid.[1] The core structure consists of a benzene ring substituted at the ortho (1,2) positions with a methyl group and an acetic acid methyl ester group. This substitution pattern is critical to its reactivity and its utility as a pharmacophore in organic synthesis.[1] The presence of the methyl group ortho to the acetic ester moiety introduces steric hindrance that can influence reaction pathways and conformational preferences of molecules derived from it.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; O2 [label="O"]; C10 [label="C"];

// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C7 [pos="-2.6,1.5!"]; // Methyl group on C2 C8 [pos="2.6,0!"]; // CH2 group C9 [pos="3.9,0.75!"]; // Carbonyl carbon O1 [pos="3.9,2.0!"]; // Carbonyl oxygen O2 [pos="5.2,0!"]; // Ester oxygen C10 [pos="6.5,0.75!"];// Ester methyl group

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C2 -- C7 [label="H₃C"]; C6 -- C8 [label="H₂C"]; C8 -- C9; C9 -- O1 [label="O", style=double]; C9 -- O2; O2 -- C10 [label="CH₃"];

} DGcaption Figure 1: 2D Chemical Structure of o-Tolylacetic Acid Methyl Ester.

Physicochemical Properties

A summary of the key physicochemical properties of o-tolylacetic acid methyl ester is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 40851-62-5[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Physical Form Liquid[2]
Storage Temperature 2-8°C, Sealed in dry[2]
SMILES CC1=CC=CC=C1CC(=O)OC[1]
InChI Key BLEMRRXGTKTJGT-UHFFFAOYSA-N[2]

Synthesis of o-Tolylacetic Acid Methyl Ester

The most direct and common laboratory-scale synthesis of o-tolylacetic acid methyl ester is the Fischer esterification of its corresponding carboxylic acid, o-tolylacetic acid, with methanol. This reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is driven to completion by using an excess of the alcohol (methanol), which also serves as the solvent.[3][4]

Causality of the Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The causality behind the experimental choices is rooted in overcoming the equilibrium nature of the reaction.

  • Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen of o-tolylacetic acid by the acid catalyst. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former methanol molecule) to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

The use of excess methanol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle. The removal of water as it is formed can also be employed to drive the reaction to completion.[4]

// Workflow A -> B [label="1"]; B -> C [label="2"]; C -> D [label="3"]; D -> E [label="4"]; E -> F [label="5"]; F -> G [label="6"]; G -> H [label="7"]; H -> I [label="8"]; I -> J [label="9"]; } DGcaption Figure 2: General workflow for the synthesis of o-Tolylacetic Acid Methyl Ester.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process checks and final product analysis.

Materials:

  • o-Tolylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-tolylacetic acid (15.0 g, 0.1 mol). Add an excess of anhydrous methanol (100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. Reflux for 4-6 hours.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.

  • Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Self-Validation Point: The cessation of effervescence during the bicarbonate wash indicates the complete neutralization of the acid.

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether and excess methanol) under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure o-tolylacetic acid methyl ester as a liquid.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for confirming the presence of the key functional groups and their relative positions.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H 7.1-7.3Multiplet4HAromatic protons
-O-CH₃ ~3.7Singlet3HMethyl ester protons
-CH₂ -~3.6Singlet2HMethylene protons
Ar-CH₃ ~2.3Singlet3HAromatic methyl protons

Rationale: The aromatic protons will appear as a complex multiplet in the typical aromatic region. The methyl ester protons are expected around 3.7 ppm, a characteristic shift for this functional group.[6] The methylene protons, being adjacent to both the aromatic ring and the carbonyl group, will be deshielded to around 3.6 ppm. The aromatic methyl group will appear as a singlet around 2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C =O~172Ester carbonyl carbon
Ar-C 126-136Aromatic carbons
-O-C H₃~52Methyl ester carbon
-C H₂-~39Methylene carbon
Ar-C H₃~19Aromatic methyl carbon

Rationale: The carbonyl carbon of the ester will be the most downfield signal. The six aromatic carbons will appear in the 126-136 ppm range. The methyl ester carbon is typically found around 52 ppm, while the benzylic methylene and aromatic methyl carbons will be the most upfield signals.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1735StrongC=O stretch (ester)
~1600, ~1450Medium-WeakAromatic C=C bending
~1200StrongC-O stretch (ester)

Rationale: The most characteristic peak in the IR spectrum will be the strong absorption around 1735 cm⁻¹, indicative of the ester carbonyl group.[8] The C-O stretch of the ester will also be a prominent feature. Aromatic and aliphatic C-H stretches will be present in their expected regions.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
164Molecular ion (M⁺)
105Loss of -COOCH₃ (M - 59), forming the tolylmethyl cation
91Loss of -CH₂COOCH₃ (M - 73), forming the tropylium ion

Rationale: The molecular ion peak is expected at an m/z of 164, corresponding to the molecular weight of the compound. A common fragmentation pathway for phenylacetic esters is the cleavage of the bond between the methylene group and the carbonyl, leading to a stable benzylic-type cation. For o-tolylacetic acid methyl ester, this would result in a prominent peak at m/z 105.[9] Further rearrangement can lead to the tropylium ion at m/z 91.

Applications in Research and Drug Development

While specific examples detailing the use of o-tolylacetic acid methyl ester are not as prevalent in the literature as for some other isomers, its structural motifs are found in several important pharmaceutical compounds. It serves as a valuable building block for introducing the o-tolylacetyl group in more complex molecules.

Derivatives of phenylacetic acid are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the structurally related compound Loxoprofen contains a phenylpropionic acid scaffold.[10] The synthesis of such molecules often involves intermediates derived from substituted phenylacetic acids and their esters.

Furthermore, o-tolylacetic acid methyl ester is considered a useful intermediate in the synthesis of fungicides. For example, the related compound (E)-α-(Methoxyimino)-2-methylbenzeneacetic acid methyl ester is a known intermediate in the synthesis of Trifloxystrobin, a broad-spectrum fungicide.[11] This highlights the utility of the o-tolylacetic acid core in agrochemical research and development.

The primary role of o-tolylacetic acid methyl ester in a research and drug development setting is as a starting material or intermediate for creating more complex target molecules, leveraging its specific substitution pattern to achieve desired biological activity or physical properties.[1][12]

Safety and Handling

o-Tolylacetic acid methyl ester should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazards: May cause skin, eye, and respiratory irritation.[2]

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[2]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

  • Journal of Chemical Technology and Metallurgy. (2020). Optimization of Synthesis of Methyl Acetate from Acetic Acid and Methanol using Microwave-Assisted Esterification. Retrieved February 5, 2026, from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved February 5, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 5, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing loxoprofen sodium.
  • Home Sunshine Pharma. (n.d.). (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate CAS 120974-97-2. Retrieved February 5, 2026, from [Link]

Sources

Definitive Guide to the Physical Properties and Applications of Methyl (2-methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and applications of Methyl (2-methylphenyl)acetate (also known as Methyl o-tolylacetate).

Executive Summary & Chemical Identity[1][2][3][4]

Methyl (2-methylphenyl)acetate is a critical organic ester used primarily as a building block in the synthesis of agrochemicals (specifically strobilurin fungicides like Kresoxim-methyl) and pharmaceutical intermediates. It is structurally defined by a phenylacetic acid backbone with a methyl substitution at the ortho (2-) position of the benzene ring.[1]

Critical Disambiguation: Researchers must distinguish this compound from its isomer, o-Tolyl Acetate (CAS 533-18-6).

  • Methyl (2-methylphenyl)acetate (CAS 40851-62-5): Ester of 2-methylphenylacetic acid.[2][3] Used in synthesis.[4][5][6]

  • o-Tolyl Acetate (CAS 533-18-6): Acetate ester of o-cresol.[7][8][9] Used in flavor/fragrance.[7][10][1][4][11]

This guide focuses exclusively on the phenylacetic acid derivative (CAS 40851-62-5).

Identity Matrix
ParameterDetail
IUPAC Name Methyl 2-(2-methylphenyl)acetate
Common Synonyms Methyl o-tolylacetate; Methyl 2-methylbenzeneacetate
CAS Registry Number 40851-62-5
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
SMILES COC(=O)CC1=CC=CC=C1C
InChI Key BLEMRRXGTKTJGT-UHFFFAOYSA-N

Physical & Thermodynamic Properties[1][11]

The following data represents the consensus values for high-purity (>98%) samples.

Table 1: Physicochemical Specifications
PropertyValueCondition / Note
Physical State LiquidAt 20°C, 1 atm
Appearance Colorless to pale yellowClear, free of particulate
Boiling Point 70–71 °C@ 1 mmHg (Vacuum) [1]
Boiling Point (Est.) ~225–230 °C@ 760 mmHg (Atmospheric)
Density 1.035 g/cm³@ 25°C [2]
Refractive Index (

)
1.511@ 20°C [1]
Flash Point 101.9 °CClosed Cup [2]
Vapor Pressure ~0.04 mmHg@ 25°C (Predicted)
Solubility (Water) Low (<1 g/L)Hydrophobic; forms biphasic system
Solubility (Organic) MiscibleEthanol, Ethyl Acetate, DCM, Toluene
Structural Characterization Data

For identification purposes, the molecule exhibits the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.35 (s, 3H, Ar-CH₃ )
      
    • 
       3.65 (s, 2H, Ar-CH₂ -CO)
      
    • 
       3.70 (s, 3H, O-CH₃ )
      
    • 
       7.10–7.25 (m, 4H, Ar-H )
      
  • IR Spectrum: Strong carbonyl stretch (

    
    ) at ~1735–1740 cm⁻¹.
    

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Methyl (2-methylphenyl)acetate via Fischer Esterification. Scale: Laboratory (100 mmol basis). Yield Target: >92% isolated yield.

Reaction Scheme


Step-by-Step Methodology
Phase 1: Esterification
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Charging: Add 2-methylphenylacetic acid (15.0 g, 100 mmol) and Methanol (anhydrous, 60 mL, ~1.5 mol). The large excess of methanol drives the equilibrium.

  • Catalyst Addition: Carefully add concentrated Sulfuric Acid (H₂SO₄) (1.0 mL) dropwise while stirring.

    • Note: The reaction is exothermic; ensure the mixture does not boil uncontrollably during addition.

  • Reflux: Heat the mixture to reflux (bath temp ~70°C) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: 10% EtOAc in Hexanes). The acid spot (baseline/low Rf) should disappear; the ester spot (high Rf) should appear.

Phase 2: Workup & Isolation
  • Concentration: Remove excess methanol using a rotary evaporator (40°C, 200 mbar). Result is a viscous oil.

  • Neutralization: Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL). Wash carefully with Saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

    • Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

  • Washing: Wash the organic layer with Brine (50 mL) to remove water.

  • Drying: Dry the organic phase over anhydrous MgSO₄ for 15 minutes. Filter off the solids.

  • Evaporation: Remove the solvent under reduced pressure.

Phase 3: Purification (Vacuum Distillation)
  • Distillation: Transfer the crude oil to a short-path distillation apparatus.

  • Conditions: Apply vacuum (<1 mmHg). Collect the fraction boiling at 70–72°C .

  • Storage: Store the purified liquid under nitrogen at 4°C to prevent hydrolysis.

Applications & Signaling Pathways

Methyl (2-methylphenyl)acetate serves as a scaffold for


-methoxyacrylates , a pharmacophore found in strobilurin fungicides (mitochondrial respiration inhibitors).
Workflow: Conversion to Bioactive Scaffolds

The following diagram illustrates the transformation of Methyl (2-methylphenyl)acetate into a strobilurin precursor via formylation and methylation.

G Start Methyl (2-methylphenyl)acetate (CAS 40851-62-5) Step1 Formylation (HCOOMe, NaH) Start->Step1 Claisen Condensation Inter Enolate Intermediate Step1->Inter - H2 Step2 O-Methylation (MeI or DMS) Inter->Step2 Stereoselective Alkylation Product Strobilurin Precursor (Methyl 2-(2-methylphenyl)-3-methoxyacrylate) Step2->Product Yields E-isomer

Figure 1: Synthetic pathway converting Methyl (2-methylphenyl)acetate to a bioactive methoxyacrylate scaffold [3].

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Combustible Liquid.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Incompatible with strong oxidizing agents and strong bases (hydrolysis risk).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during thermal processing to avoid vapor inhalation.

References

  • Thermo Scientific Chemicals. (n.d.).[2] Methyl o-tolylacetate, 98%.[12][2] Fisher Scientific.[8] Retrieved October 26, 2023, from [Link]

  • Zeneca Limited. (1999).[6] Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxypropenoate. US Patent 5,898,081.[6] Google Patents. Retrieved October 26, 2023, from

Sources

Technical Monograph: 2-(2-Methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It prioritizes rigorous nomenclature analysis, synthetic utility, and field-proven methodologies.

Systematic Nomenclature, Synthetic Pathways, and Medicinal Utility

Executive Summary

The compound 2-(2-Methylphenyl)acetate (Systematic Anion Name) and its conjugate acid, (2-Methylphenyl)acetic acid (CAS RN: 644-36-0), represent a privileged scaffold in medicinal chemistry. Functioning as a critical intermediate, this moiety is foundational in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and dopamine agonists like Ropinirole (Requip).

This guide provides a definitive analysis of its IUPAC nomenclature, delineates a robust industrial synthesis protocol via the Willgerodt-Kindler modification, and examines its role as a pharmacophore in modern drug development.

Nomenclature and Chemical Identity

Precise nomenclature is essential for database integrity and regulatory compliance in drug filings.

IUPAC Systematic Analysis

The name 2-(2-Methylphenyl)acetate is derived through substitutive nomenclature based on the carboxylic acid anion.

  • Parent Structure : The two-carbon chain including the carboxylate group is acetate (or ethanoate).

  • Numbering : The carboxyl carbon is C1. The alpha-carbon is C2.

  • Substituent : A phenyl ring substituted with a methyl group at the ortho position (relative to the attachment point) is designated as 2-methylphenyl (or o-tolyl).

  • Locant : The substituent is attached to C2 of the acetate chain.

Full Systematic Name : 2-(2-Methylphenyl)acetate Preferred IUPAC Name (PIN) for Acid : (2-Methylphenyl)acetic acid

Synonyms and Identifiers
TypeIdentifierNotes
Common Name o-TolylacetateDerived from o-toluene.
Acid Form o-Tolylacetic acidSolid precursor (MP: 103–105 °C).
CAS RN 644-36-0Refers to the acid form.
PubChem CID 6946347Refers to the anion.
InChI Key RZWGTXHSYZGXKF-UHFFFAOYSA-MUnique digital signature.
Structural Visualization

The following diagram illustrates the connectivity and the numbering scheme used for the IUPAC designation.

ChemicalStructure Fig 1. Structural connectivity of 2-(2-Methylphenyl)acetate. Acetate Acetate Core (C1-C2) Oxygen Carboxylate (-COO⁻) Acetate->Oxygen C1 Phenyl Phenyl Ring Phenyl->Acetate Attached at C2 Methyl Methyl Group (Pos 2') Phenyl->Methyl Ortho (Pos 2')

Synthetic Methodology: Willgerodt-Kindler Modification

While hydrolysis of o-methylbenzyl cyanide is a standard laboratory route, the Willgerodt-Kindler reaction offers a scalable, industrial alternative that avoids highly toxic cyanides by utilizing o-methylacetophenone.

Reaction Mechanism Overview

This protocol converts an aryl alkyl ketone into a carboxylic acid with the same number of carbon atoms, migrating the carbonyl functionality to the terminal carbon.

  • Formation of Enamine/Thioamide : Reaction of ketone with sulfur and a secondary amine (morpholine).

  • Hydrolysis : Conversion of the thioamide intermediate to the carboxylic acid.

Experimental Protocol

Objective : Synthesis of (2-Methylphenyl)acetic acid from 2'-Methylacetophenone.

Reagents:

  • 2'-Methylacetophenone (1.0 eq)

  • Sulfur (powdered, 1.5 eq)

  • Morpholine (2.0 eq)

  • Sulfuric acid (H₂SO₄), Glacial Acetic Acid, Water.

Step-by-Step Workflow:

  • Thioamide Formation :

    • In a round-bottom flask equipped with a reflux condenser, combine 2'-methylacetophenone, sulfur, and morpholine.

    • Heat the mixture to gentle reflux (approx. 130°C) for 4–6 hours. Evolution of H₂S gas will occur (trap in NaOH solution).

    • Checkpoint: Monitor TLC for disappearance of ketone. The product is the thiomorpholide intermediate.

    • Pour the hot reaction mixture into warm ethanol to crystallize the thiomorpholide derivative upon cooling. Filter and wash with cold ethanol.

  • Hydrolysis to Acid :

    • Suspend the isolated thiomorpholide in a mixture of glacial acetic acid and concentrated H₂SO₄ (ratio 2:1 v/v).

    • Reflux for 6–8 hours.[1]

    • Pour the mixture into crushed ice. The crude (2-methylphenyl)acetic acid will precipitate.

  • Purification :

    • Dissolve the crude solid in 10% NaOH (converting to the 2-(2-methylphenyl)acetate anion).

    • Extract with diethyl ether to remove unreacted organic impurities (organic layer discarded).

    • Acidify the aqueous layer to pH 2 with HCl to reprecipitate the pure acid.

    • Recrystallize from water/ethanol (1:1).

Yield : Typical yields range from 65–75%. Characterization : ¹H NMR (CDCl₃): δ 2.35 (s, 3H, Ar-CH₃), 3.70 (s, 2H, CH₂), 7.15–7.25 (m, 4H, Ar-H).

Synthesis Pathway Diagram

SynthesisPathway Fig 2. Willgerodt-Kindler synthesis of (2-Methylphenyl)acetic acid. Start 2'-Methylacetophenone (Ketone Precursor) Step1 Willgerodt-Kindler Reaction (S8, Morpholine, Reflux) Start->Step1 Inter Thiomorpholide Intermediate Step1->Inter Step2 Acidic Hydrolysis (H2SO4, AcOH) Inter->Step2 Product (2-Methylphenyl)acetic acid (Target Scaffold) Step2->Product

[2][3][4]

Applications in Drug Development

The 2-(2-methylphenyl)acetate motif is not merely a solvent or buffer component; it is a pharmacophore building block.

Ropinirole Synthesis

Ropinirole (Requip), a non-ergoline dopamine agonist used for Parkinson's disease, is synthesized via the nitration of (2-methylphenyl)acetic acid .

  • Mechanism : The aromatic ring is nitrated to form 2-methyl-3-nitrophenylacetic acid.

  • Reduction/Cyclization : Subsequent steps involve reduction and cyclization to form the indolone core.

  • Significance : The ortho-methyl group is crucial for the steric positioning required for receptor binding.

NSAID Homology

This scaffold is structurally homologous to Diclofenac (2-(2,6-dichlorophenylamino)phenylacetic acid). Modification of the phenyl ring (e.g., replacing the methyl with amines or halogens) allows for the exploration of COX-1/COX-2 inhibition selectivity.

Physical Properties Data
PropertyValueSource
Molecular Weight 150.17 g/mol (Acid)PubChem [1]
Melting Point 103–105 °CSigma-Aldrich [2]
pKa ~4.3Calculated
LogP 2.3Biosynth [3]
H-Bond Donors 1 (Acid form)PubChem [1]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 6946347, 2-(2-Methylphenyl)acetate. Retrieved from [Link]

  • Google Patents. Method for synthesizing 2-methyl-3-nitrophenylacetic acid (CN101486654A).
  • Journal of Medicinal Chemistry . Discovery of Novel LAT1-Targeted PET Tracers. Retrieved from [Link]

Sources

Discovery and history of tolylacetic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Tolylacetic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolylacetic acid and its ester derivatives represent a significant class of organic compounds with profound implications in medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of tolylacetic acid esters. We delve into the core synthetic methodologies, elucidating the mechanistic underpinnings and rationale behind experimental choices. Furthermore, this guide highlights the pivotal role of p-tolylacetic acid as a key building block in the synthesis of prominent nonsteroidal anti-inflammatory drugs (NSAIDs), including Tolmetin, Suprofen, and Nepafenac. Through detailed protocols, comparative analysis of synthetic routes, and mechanistic diagrams, this document serves as an in-depth resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Chemical Significance of Tolylacetic Acid Isomers

Tolylacetic acid, also known as methylphenylacetic acid, is an aromatic carboxylic acid characterized by a phenyl ring substituted with both a methyl group and an acetic acid moiety.[1] The relative positions of these substituents give rise to three structural isomers: ortho- (o-), meta- (m-), and para- (p-) tolylacetic acid. Of these, p-tolylacetic acid has garnered the most significant attention within the scientific community, primarily for its role as a versatile intermediate in the synthesis of a wide array of organic compounds, particularly pharmaceuticals.[1][2] The presence of the electron-donating methyl group influences the reactivity of the aromatic ring, while the carboxylic acid functionality provides a reactive handle for derivatization into esters, amides, and other critical functional groups.[1]

This guide will focus predominantly on p-tolylacetic acid and its esters due to their extensive applications in the pharmaceutical industry as precursors to several key anti-inflammatory drugs.[1][3]

A Historical Journey: The Emergence of Tolylacetic Acid and its Derivatives

The history of tolylacetic acid is intrinsically linked to the broader development of organic synthesis in the late 19th and early 20th centuries. While a definitive singular "discovery" of tolylacetic acid is not prominently documented, its synthesis and characterization fall within the period of extensive exploration of aromatic compounds and their derivatives. Early synthetic efforts were often extensions of methods developed for phenylacetic acid.

A significant advancement in the synthesis of arylacetic acids, including tolylacetic acid, was the advent of the Willgerodt-Kindler reaction . This reaction, discovered by Conrad Willgerodt and later modified by Karl Kindler, provided a method to convert aryl alkyl ketones to the corresponding amides, which could then be hydrolyzed to carboxylic acids.[4][5] This reaction was a cornerstone for accessing arylacetic acids from readily available starting materials.

Another classical and versatile method that has been historically employed is the hydrolysis of the corresponding nitrile . The synthesis of p-tolylacetonitrile, a direct precursor to p-tolylacetic acid, could be achieved through various means, including the reaction of p-methylbenzyl halides with cyanide salts. Subsequent hydrolysis of the nitrile, either under acidic or basic conditions, yields the desired carboxylic acid.[6]

The true prominence of tolylacetic acid esters, however, emerged with the discovery of their utility in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) in the mid-20th century. The recognition that the p-tolylacetic acid scaffold could be incorporated into molecules that inhibit prostaglandin synthesis marked a turning point, solidifying its importance in medicinal chemistry.

Core Synthetic Methodologies for p-Tolylacetic Acid

The efficient and scalable synthesis of p-tolylacetic acid is paramount for its industrial applications. Several synthetic routes have been developed, each with its own set of advantages and disadvantages. The choice of a particular method often depends on factors such as the availability and cost of starting materials, desired yield and purity, and environmental considerations.[2]

The Willgerodt-Kindler Reaction

This reaction provides a direct route to arylacetic acids from aryl ketones. The reaction of p-methylacetophenone with sulfur and a secondary amine, typically morpholine, yields a thioamide intermediate, which upon hydrolysis, gives p-tolylacetic acid.

Experimental Protocol: Willgerodt-Kindler Synthesis of p-Tolylacetic Acid [2]

  • Thioamide Formation: A mixture of p-methylacetophenone, sulfur, and morpholine is refluxed for several hours. The molar ratio of ketone:sulfur:morpholine is crucial for optimizing the yield.

  • Hydrolysis: The resulting thiomorpholide intermediate is then hydrolyzed using a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to yield p-tolylacetic acid.

  • Work-up and Purification: The reaction mixture is cooled, and the p-tolylacetic acid is precipitated by acidification (if basic hydrolysis was used). The crude product is then purified by recrystallization.

Causality Behind Experimental Choices:

  • Morpholine: Acts as both a reactant and a solvent. Its high boiling point is suitable for the high reaction temperatures often required.

  • Sulfur: The thionating agent that facilitates the rearrangement of the carbon skeleton.

  • High Temperature: Necessary to overcome the activation energy for the complex series of reactions involved in the rearrangement.

Diagram: Willgerodt-Kindler Reaction Mechanism

Willgerodt_Kindler start p-Methylacetophenone enamine Enamine Intermediate start->enamine + Morpholine, -H2O thioamide Thiomorpholide enamine->thioamide + Sulfur (S8) acid p-Tolylacetic Acid thioamide->acid Hydrolysis (H3O+)

Caption: Simplified mechanism of the Willgerodt-Kindler reaction.

Grignard Synthesis

This classic organometallic reaction involves the formation of a Grignard reagent from p-bromotoluene, followed by carboxylation with carbon dioxide (dry ice).[2]

Experimental Protocol: Grignard Synthesis of p-Tolylacetic Acid [2]

  • Grignard Reagent Formation: Magnesium turnings are activated in anhydrous diethyl ether. p-Bromotoluene is then added dropwise to initiate the formation of the p-tolylmagnesium bromide.

  • Carboxylation: The Grignard reagent is added to an excess of crushed dry ice (solid CO2).

  • Hydrolysis and Work-up: The resulting magnesium salt is hydrolyzed with a dilute acid (e.g., HCl) to yield p-tolylacetic acid. The product is then extracted with an organic solvent and purified.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Strict anhydrous conditions are essential to prevent quenching of the reagent.

  • Dry Ice: A readily available and inexpensive source of carbon dioxide for the carboxylation step.

  • Excess CO2: Used to ensure complete reaction of the Grignard reagent and to minimize side reactions.

Diagram: Grignard Synthesis Workflow

Grignard_Synthesis start p-Bromotoluene grignard p-Tolylmagnesium Bromide start->grignard + Mg, Anhydrous Ether carboxylation Carboxylation with CO2 grignard->carboxylation + Dry Ice (CO2) hydrolysis Acidic Hydrolysis carboxylation->hydrolysis product p-Tolylacetic Acid hydrolysis->product

Caption: Workflow for the Grignard synthesis of p-tolylacetic acid.

Hydrolysis of p-Tolylacetonitrile

This method is often favored for its high yield and purity.[2] It involves the synthesis of p-tolylacetonitrile followed by its hydrolysis.

Experimental Protocol: Hydrolysis of p-Tolylacetonitrile [2][6]

  • Nitrile Synthesis (Example): p-Methylbenzyl chloride is reacted with sodium cyanide in a suitable solvent (e.g., ethanol/water mixture) to produce p-tolylacetonitrile.

  • Hydrolysis: p-Tolylacetonitrile is refluxed with a strong aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified (if basic hydrolysis was performed) to precipitate the p-tolylacetic acid. The product is then collected by filtration and recrystallized.

Causality Behind Experimental Choices:

  • Strong Acid or Base: Required to catalyze the hydrolysis of the relatively stable nitrile group.

  • Reflux: Provides the necessary thermal energy to drive the hydrolysis reaction to completion.

Parameter Willgerodt-Kindler Reaction Grignard Synthesis Hydrolysis of p-Tolylacetonitrile
Starting Material p-Methylacetophenonep-Bromotoluenep-Tolylacetonitrile
Key Reagents Sulfur, MorpholineMagnesium, Dry Ice (CO2)Strong acid or base
Typical Yield ~80%~55%86-99%[2]
Advantages Utilizes readily available starting materials.Versatile for C-C bond formation.High yield and purity.
Disadvantages Use of noxious reagents, high temperatures.[2]Highly sensitive to moisture and air.[2]Toxicity of cyanide reagents.

Tolylacetic Acid Esters in Drug Development: A Focus on NSAIDs

The true impact of p-tolylacetic acid and its esters is most evident in the field of medicinal chemistry, where they serve as crucial precursors for a number of widely used NSAIDs.[3] These drugs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[7][8][9]

Diagram: Prostaglandin Synthesis Pathway and NSAID Inhibition

Prostaglandin_Pathway membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 prostaglandins Prostaglandins arachidonic_acid->prostaglandins COX Enzymes (COX-1 & COX-2) inflammation Pain & Inflammation prostaglandins->inflammation nsaids NSAIDs (e.g., Tolmetin, Suprofen) nsaids->arachidonic_acid Inhibition

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

Tolmetin

Tolmetin is an NSAID of the heterocyclic acetic acid derivative class, first approved by the FDA in 1976.[10] It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[10] The synthesis of Tolmetin utilizes p-toluic acid, a close derivative of p-tolylacetic acid.

Synthesis of Tolmetin: [11]

The synthesis of Tolmetin involves the acylation of 1-methyl-2-pyrroleacetic acid with p-toluoyl chloride. This multi-step process highlights the importance of the tolyl moiety in the final drug structure.

Mechanism of Action: Tolmetin is a non-selective inhibitor of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins.[7][8] This leads to its anti-inflammatory, analgesic, and antipyretic effects.

Suprofen

Suprofen is another NSAID that was developed by Janssen Pharmaceutica.[12] While its oral use has been discontinued due to renal effects, it was used as a topical ophthalmic solution.[12]

Synthesis of Suprofen:

The synthesis of Suprofen involves the Friedel-Crafts acylation of thiophene with p-tolylacetyl chloride, followed by further modifications to introduce the propanoic acid side chain. This again demonstrates the direct incorporation of the tolyl-acetic acid framework.

Mechanism of Action: Suprofen is a potent peripheral analgesic that acts by inhibiting prostaglandin synthesis.[13][14] Its activity is attributed to the inhibition of COX enzymes.[9]

Nepafenac

Nepafenac is a prodrug NSAID administered as an ophthalmic suspension to treat pain and inflammation associated with cataract surgery.[15] After topical administration, it is converted to amfenac, a potent COX-1 and COX-2 inhibitor.[16]

Synthesis of Nepafenac: [17][18]

The synthesis of Nepafenac is more complex but originates from precursors that can be derived from tolyl-containing starting materials. A common route involves the reaction of 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of an N-chlorinating agent, followed by reduction.

Mechanism of Action: Nepafenac itself is a mixed inhibitor of COX-1 and COX-2.[16] However, its primary therapeutic effect comes from its rapid conversion by intraocular hydrolases to amfenac, which is a more potent inhibitor of these enzymes.[16] This targeted delivery and activation within the eye enhances its efficacy and reduces systemic side effects.

Characterization and Analytical Techniques

The structural elucidation and purity assessment of tolylacetic acid and its esters are crucial for both research and industrial applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.[1]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of tolylacetic acid and its derivatives, as well as for quantifying the compound in various matrices.[2]

Conclusion and Future Perspectives

The journey of tolylacetic acid esters from their early synthesis to their current role as indispensable building blocks in the pharmaceutical industry is a testament to the enduring power of organic chemistry. The development of diverse and efficient synthetic routes has enabled the large-scale production of these compounds, paving the way for the discovery and commercialization of life-changing medications.

Future research in this area is likely to focus on the development of more sustainable and environmentally friendly synthetic methods, such as those employing biocatalysis or flow chemistry. Furthermore, the tolylacetic acid scaffold continues to be a source of inspiration for medicinal chemists in the design of novel therapeutic agents with improved efficacy and safety profiles. The exploration of new ester and amide derivatives of tolylacetic acid may lead to the discovery of compounds with unique biological activities beyond anti-inflammatory effects, opening up new avenues for drug development.

References

  • Google Patents. (n.d.). CN101906055A - Synthesis method of Nepafenac.
  • Wikipedia. (2023, November 29). Tolmetin. Retrieved from [Link]

  • RxList. (2022, June 29). Tolectin (Tolmetin Sodium): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Google Patents. (n.d.). US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
  • MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). o-Tolylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). p-Tolylacetic acid. Retrieved from [Link]

  • Wikipedia. (2023, October 24). Darzens reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Suprofen. Retrieved from [Link]

  • Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
  • Wikipedia. (2023, November 13). Nepafenac. Retrieved from [Link]

  • Google Patents. (n.d.). US9630909B2 - Process for the preparation of nepafenac.
  • PubMed. (1982). Suprofen, a New Peripheral Analgesic. Retrieved from [Link]

  • PubChem. (n.d.). Tolmetin. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1945610B1 - Process for the preparation of an epoxy compound and an aldehyde.
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2015). AusPAR: Nepafenac. Retrieved from [Link]

  • PubChem. (n.d.). Suprofen. Retrieved from [Link]

  • PMC. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2021). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

  • Pharmapproach. (2020). TOLMETIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Darzens condensation. Retrieved from [Link]

  • ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]

  • BEC-UAC. (n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). TOLECTIN DS (tolmetin sodium) Capsules TOLECTIN 600 (tolmetin sodium) Tablets For Oral Administration Cardiovascular Risk. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis ofα,β-Epoxy Carbonyl Compounds in Acetonitrile:Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. Retrieved from [Link]

  • European Patent Office. (n.d.). OPHTHALMIC SUSPENSION COMPRISING AN OPHTHALMIC DRUG, A POLOXAMINE AND A GLYCOL TONICITY-ADJUSTING AGENT, USE OF SAID COMPOSITION FOR THE MANUFACTURE OF A MEDICAMENT FOR TREATING OPHTHALMIC DISORDERS - Patent 1906916. Retrieved from [Link]

  • YouTube. (2020). Acetoacetic Acid Ester Synthesis. Retrieved from [Link]

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  • Wikipedia. (2024, January 28). Aldehyde. Retrieved from [Link]

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Methodological & Application

Use of 2-(2-Methylphenyl)acetate in organic synthesis building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-(2-Methylphenyl)acetate in Heterocyclic & Agrochemical Synthesis

Executive Summary

Methyl 2-(2-methylphenyl)acetate (also known as Methyl o-tolylacetate) is a bifunctional building block that serves as a linchpin in the synthesis of polycyclic heterocycles and strobilurin-class agrochemicals. Unlike simple phenylacetates, the presence of the ortho-methyl group introduces a unique "steric-electronic" duality: it acts as a steric shield during


-alkylation while simultaneously offering a reactive benzylic handle for intramolecular cyclization.

This guide details the specific protocols for exploiting these two reactive sites—the acidic


-methylene and the ortho-benzylic carbon—to access high-value scaffolds such as 3-isochromanones , isoquinolines , and 

-keto ester fungicides
.

Chemical Profile & Reactivity Map

The utility of Methyl 2-(2-methylphenyl)acetate stems from its ability to undergo divergent synthesis based on reaction conditions.

FeatureChemical PropertySynthetic Utility

-Methylene

(DMSO)
Facile enolate formation; site for alkylation, acylation, and aldol condensations.
Ester Moiety Electrophilic CarbonylPrecursor for hydroxamic acids, primary alcohols (via reduction), or amides.
Ortho-Methyl Benzylic C-H BondLatent nucleophile (via lateral lithiation) or electrophile (via radical bromination).
Aromatic Ring Electron-Rich AreneSubstrate for electrophilic aromatic substitution (EAS), directed ortho-metalation.
Visualizing the Divergent Pathways

ReactivityMap Start Methyl 2-(2-methylphenyl)acetate Enolate Enolate Formation (LDA/LiHMDS) Start->Enolate  Base (-78°C) Radical Radical Bromination (NBS/AIBN) Start->Radical  Radical Initiator Lithiation Lateral Lithiation (s-BuLi) Start->Lithiation  Strong Base Alkylated α-Alkylated Intermediates Enolate->Alkylated  R-X Isochromanone 3-Isochromanone (Cyclization) Radical->Isochromanone  Intramolecular S_N2 Naphthalene Naphthalene/Indene Derivatives Lithiation->Naphthalene  Electrophile Trap

Figure 1: Divergent synthetic pathways available from the Methyl o-tolylacetate scaffold.

Core Application: The "Ortho-Effect" in Heterocycle Construction

The most distinct application of this building block is the synthesis of 3-isochromanones , which are precursors to isocoumarins and isoquinolines. This transformation relies on the proximity of the ortho-methyl group to the ester side chain.

Mechanism: The Bromination-Cyclization Sequence
  • Activation: The ortho-methyl group is activated via Wohl-Ziegler bromination using N-bromosuccinimide (NBS).

  • Cyclization: The resulting o-bromomethyl intermediate undergoes spontaneous or base-assisted intramolecular cyclization. The ester oxygen attacks the benzylic bromide, releasing methyl bromide (or methanol/HBr depending on conditions) to form the lactone ring.

This pathway is superior to using o-iodobenzoic acids for large-scale synthesis because it avoids expensive transition metal catalysts (Pd/Rh) often required for oxidative annulations [1].

Detailed Experimental Protocols

Protocol A: High-Fidelity -Alkylation (General Building Block Synthesis)

Objective: To introduce a carbon chain at the


-position without inducing self-condensation or affecting the ester group.

Reagents:

  • Methyl 2-(2-methylphenyl)acetate (1.0 eq)

  • LDA (Lithium Diisopropylamide), 2.0 M in THF (1.1 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 eq)

  • Anhydrous THF (Tetrahydrofuran)

  • DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (Optional co-solvent)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvent Preparation: Charge the flask with anhydrous THF (10 mL per mmol substrate). Cool to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent Claisen self-condensation.

  • Base Addition: Add LDA solution dropwise over 10 minutes. Stir for 30 minutes at -78°C to ensure complete enolate formation. The solution will typically turn a pale yellow.

  • Substrate Addition: Dissolve Methyl 2-(2-methylphenyl)acetate in a minimal amount of THF and add dropwise to the LDA solution. Stir for 45 minutes at -78°C.

  • Electrophile Introduction: Add the Alkyl Halide (neat or in THF) dropwise.

    • Note: If the alkyl halide is unreactive, add DMPU (10% v/v) to disrupt lithium aggregates and increase enolate reactivity [2].

  • Warm-up & Quench: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
    
Protocol B: Synthesis of 3-Isochromanone (The "Ortho-Cyclization")

Objective: To fuse the lactone ring utilizing the ortho-methyl handle.

Reagents:

  • Methyl 2-(2-methylphenyl)acetate (10 mmol)

  • N-Bromosuccinimide (NBS) (11 mmol)

  • AIBN (Azobisisobutyronitrile) (0.5 mmol)

  • Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative)
    
  • Triethylamine (

    
    )[1]
    

Workflow Diagram:

Isochromanone Step1 Reagent Prep: Dissolve Substrate + NBS + AIBN in CCl4/PhCF3 Step2 Radical Bromination: Reflux (80°C) for 4-6 hours Step1->Step2 Initiation Step3 Intermediate: Methyl 2-(2-(bromomethyl)phenyl)acetate Step2->Step3 Propagation Step4 Cyclization: Add Et3N (Base), Reflux 2h (Intramolecular S_N2) Step3->Step4 In-situ Step5 Final Product: 3-Isochromanone Step4->Step5 Lactonization

Figure 2: One-pot synthesis of 3-Isochromanone via radical bromination.

Step-by-Step Methodology:

  • Radical Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in

    
     (0.2 M). Add NBS and AIBN.
    
  • Initiation: Heat the mixture to reflux (approx. 77-80°C). Monitor the consumption of starting material via TLC (silica, 10% EtOAc/Hexane). The reaction usually completes in 4-6 hours.

  • Cyclization Trigger: Once the brominated intermediate is formed, cool the mixture slightly and add Triethylamine (2.0 eq).

  • Lactonization: Reflux for an additional 2-3 hours. The base neutralizes the HBr byproduct and facilitates the attack of the ester oxygen onto the benzylic carbon.

  • Purification: Filter off the succinimide byproduct. Concentrate the filtrate. Recrystallize from ethanol/hexanes to obtain 3-isochromanone as a white solid.

Industrial Case Study: Strobilurin Fungicides

Context: The o-tolylacetate scaffold is the structural backbone of Kresoxim-methyl , a broad-spectrum fungicide.

  • Mechanism of Action: These compounds inhibit mitochondrial respiration by blocking electron transfer at the Qo center of the cytochrome bc1 complex.

  • Synthesis Link: The synthesis typically involves the

    
    -ketonization of the phenylacetate followed by oxime formation. The ortho-methyl group remains intact in Kresoxim-methyl, serving as a critical steric spacer that dictates the binding conformation in the fungal active site [3].
    

Comparative Data: Yields by Method

MethodTarget MoleculeYieldNotes
Direct Alkylation

-Benzyl-o-tolylacetate
85-92%Requires strictly anhydrous conditions.
Radical Cyclization 3-Isochromanone70-78%Sensitive to light/oxygen; requires radical initiator.
Oxidative Cyclization Isocoumarin65%Uses metal catalysts (e.g., Cu or Pd); higher cost.

References

  • Organic Chemistry Portal. (2023). Synthesis of Isocoumarins. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link][2]

  • National Institutes of Health (NIH). (2023). Strobilurin Fungicides: Mechanisms and Synthesis. Retrieved from [Link]

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Protocol for the Regioselective Formylation of 2-Methylphenylacetic Acid Methyl Ester via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Formylated aromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents and fine chemicals. This application note provides a comprehensive, field-proven protocol for the formylation of methyl 2-(o-tolyl)acetate (also known as 2-methylphenylacetic acid methyl ester). We detail the Vilsmeier-Haack reaction as a robust and efficient method for introducing a formyl group onto the aromatic ring of this substrate. This guide emphasizes the causality behind experimental choices, safety protocols, and mechanistic considerations to ensure reproducible and high-yield synthesis of methyl 2-(formyl-2-methylphenyl)acetate isomers, which are valuable precursors in drug discovery and development.

Introduction and Scientific Rationale

Aryl aldehydes are fundamental building blocks in organic synthesis, serving as precursors for a multitude of functional groups and more complex molecular architectures. The introduction of a formyl group (–CHO) onto an aromatic ring, known as formylation, is a critical transformation. Among the various methods available, including the Duff[1][2] and Reimer-Tiemann reactions[3][4][5][6][7], the Vilsmeier-Haack reaction stands out for its mild conditions and broad applicability, particularly for electron-rich aromatic systems.[8][9][10][11]

The substrate, methyl 2-(o-tolyl)acetate, possesses an activated aromatic ring due to the presence of two electron-donating groups: a methyl group (-CH₃) and a methyl acetate moiety (-CH₂COOCH₃). These substituents not only increase the nucleophilicity of the benzene ring but also direct the incoming electrophile to specific positions.[12][13][14][15][16] The Vilsmeier-Haack reaction utilizes a pre-formed electrophile, the Vilsmeier reagent, which is generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[9][11] This protocol is designed to be a self-validating system, providing researchers with the necessary details to successfully perform this key synthetic step.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds in two distinct stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][11] This step is exothermic and must be performed at low temperatures to control its formation.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of methyl 2-(o-tolyl)acetate attacks the Vilsmeier reagent. The directing effects of the existing substituents guide this substitution. The methyl group is a strong ortho, para-director, and the methyl acetate group is a weaker ortho, para-director. Consequently, formylation is expected to occur primarily at the positions para to the existing groups, leading to a mixture of isomers, predominantly methyl 2-(5-formyl-2-methylphenyl)acetate and methyl 2-(4-formyl-2-methylphenyl)acetate. The subsequent hydrolysis of the resulting iminium ion intermediate during aqueous work-up yields the final aldehyde product.

G cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Activates Substrate Methyl 2-(o-tolyl)acetate Iminium_Intermediate Iminium Ion Intermediate Substrate->Iminium_Intermediate Attacks Vilsmeier Reagent Product Methyl 2-(formyl-2-methylphenyl)acetate (Product) Iminium_Intermediate->Product Hydrolyzed by Aqueous_Workup Aqueous Work-up (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism overview.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentChemical FormulaMW ( g/mol )CAS No.Recommended Purity
Methyl 2-(o-tolyl)acetateC₁₀H₁₂O₂164.2040851-62-5>98%
Phosphorus Oxychloride (POCl₃)POCl₃153.3310025-87-3>99%
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.0968-12-2>99.8%
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9375-09-2>99.8%
Sodium Acetate, AnhydrousC₂H₃NaO₂82.03127-09-3>99%
Diethyl Ether(C₂H₅)₂O74.1260-29-7ACS Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Saturated Aq.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Anhydrous
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Dropping funnel and reflux condenser

  • Nitrogen/Argon gas inlet

  • Ice-water bath and heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography (silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

This protocol is based on a 20 mmol scale of the starting material.

G start Start reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ into DMF at 0°C) start->reagent_prep add_substrate 2. Add Substrate (Methyl 2-(o-tolyl)acetate in DCM) reagent_prep->add_substrate reaction 3. Heat Reaction Mixture (e.g., 60°C for 2-4h) add_substrate->reaction quench 4. Quench Reaction (Pour into ice-cold NaOAc solution) reaction->quench extract 5. Extract Product (with Diethyl Ether) quench->extract wash 6. Wash Organic Layer (with sat. NaHCO₃ and brine) extract->wash dry 7. Dry and Concentrate (over MgSO₄, use rotary evaporator) wash->dry purify 8. Purify Crude Product (Silica Gel Column Chromatography) dry->purify end End (Pure Product) purify->end

Caption: Step-by-step experimental workflow diagram.

Step 1: Preparation of the Vilsmeier Reagent

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (15.4 mL, 200 mmol, 10 equiv.).

  • Cool the flask to 0 °C using an ice-water bath.

  • Causality Note: This initial cooling is critical as the reaction between DMF and POCl₃ is highly exothermic.

  • Slowly add phosphorus oxychloride (POCl₃) (3.7 mL, 40 mmol, 2 equiv.) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the Vilsmeier reagent has formed.

Step 2: Formylation of the Substrate

  • Dissolve methyl 2-(o-tolyl)acetate (3.28 g, 20 mmol, 1 equiv.) in anhydrous dichloromethane (DCM) (20 mL).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C using a heating mantle.

  • Causality Note: Heating is required to overcome the activation energy for the electrophilic aromatic substitution step. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 3: Reaction Quench and Hydrolysis

  • While the reaction proceeds, prepare a quenching solution by dissolving sodium acetate (41 g, 500 mmol) in 200 mL of water in a large beaker and cool it in an ice bath.

  • After the reaction is complete, cool the reaction flask to room temperature and then slowly and carefully pour the contents into the vigorously stirred, ice-cold sodium acetate solution.

  • Causality Note: This step is highly exothermic and hydrolyzes the iminium intermediate to the aldehyde product while neutralizing the acidic byproducts.[8] A basic quench is essential for this hydrolysis.

  • Stir the resulting mixture for 30-60 minutes at room temperature.

Step 4: Extraction and Purification

  • Transfer the quenched mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the product isomers.

Quantitative Data Summary

ComponentAmountMoles (mmol)Equivalents
Methyl 2-(o-tolyl)acetate3.28 g201.0
N,N-Dimethylformamide (DMF)15.4 mL20010.0
Phosphorus Oxychloride (POCl₃)3.7 mL402.0
Expected Yield --70-85%

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water, releasing toxic fumes.[17][18] It must be handled in a well-ventilated fume hood at all times. Avoid inhalation and skin contact.[19]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Neoprene), a lab coat, and splash-proof safety goggles. A face shield is also recommended when handling POCl₃.[19]

  • Quenching Procedure: The quenching of the reaction mixture is highly exothermic. Pour the reaction mixture slowly into the quenching solution with efficient stirring and cooling to control the temperature.

  • Waste Disposal: All chemical waste, especially residues containing POCl₃, must be disposed of according to institutional and local safety regulations. Quench any residual POCl₃ carefully before disposal.

References

  • DE19605901A1 - Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylic acid.
  • The Duff Reaction: Researching A Modification - The ScholarShip. [Link]

  • CN1927801A - Preparation method of methylphenyl acetic acid.
  • Vilsmeier-Haack Reaction - NROChemistry. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • CN102633623A - Methylphenylacetic acid preparation method.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - PharmaTutor. [Link]

  • Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials - CORE. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Organic Syntheses Procedure - 10. [Link]

  • Reimer–Tiemann reaction - Wikipedia. [Link]

  • Phosphorus Oxychloride Hazard Summary - NJ.gov. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution - Master Organic Chemistry. [Link]

  • Duff Reaction - Cambridge University Press. [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples - NROChemistry. [Link]

  • Phosphorus oxychloride - Lanxess. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride - CDC. [Link]

  • Directing Effects - ChemTalk. [Link]

Sources

Application Notes & Protocols: 2-(2-Methylphenyl)acetate as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Phenylacetate Scaffold

In the landscape of modern drug discovery and development, the phenylacetic acid moiety and its derivatives, such as 2-(2-methylphenyl)acetate, represent a cornerstone scaffold for a multitude of therapeutic agents. Their structural simplicity belies a profound versatility, enabling their incorporation into molecules targeting a wide array of biological pathways. These precursors are particularly prominent in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and other complex pharmaceuticals.[1][2] The methyl group at the ortho position in 2-(2-methylphenyl)acetate provides specific steric and electronic properties that can be crucial for molecular recognition and binding affinity at the target site, making it a strategically valuable starting material.

This guide provides an in-depth exploration of 2-(2-methylphenyl)acetate and its parent acid, 2-(2-methylphenyl)acetic acid, as precursors in pharmaceutical synthesis. We will delve into their physicochemical properties, outline a detailed protocol for a key synthetic transformation, and discuss the analytical methods required for robust validation, thereby offering a comprehensive resource for researchers and drug development professionals.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a precursor is critical for its effective and safe utilization in any synthetic workflow. 2-(2-Methylphenyl)acetate is the methyl ester of 2-(2-methylphenyl)acetic acid (also known as o-tolylacetic acid). The acid is often the more common commercially available starting material, which can be esterified or used directly after hydrolysis of the ester.

Table 1: Physicochemical Data of 2-(2-Methylphenyl)acetic Acid

Property Value Source
Molecular Formula C₉H₁₀O₂ [3][4]
Molecular Weight 150.17 g/mol [3][4][5]
Appearance White to slightly cream crystalline powder [3]
Melting Point 88-90 °C [3][4]
Boiling Point ~212 °C (rough estimate) [3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and methanol. [3][6]
pKa 4.36 (at 18 °C) [3]

| CAS Number | 644-36-0 |[3][4] |

Safe Handling and Storage: 2-(2-Methylphenyl)acetic acid is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood. The compound should be stored in a cool, dry place, sealed from moisture, at room temperature.[3][6]

Synthetic Pathway Overview: From Precursor to Active Moiety

The strategic value of 2-(2-methylphenyl)acetate or its parent acid lies in the reactivity of the carboxylic acid group and the methylene (-CH₂-) bridge. These sites allow for a variety of chemical transformations to build molecular complexity. A common and crucial transformation in drug synthesis is the formation of an amide bond, which is central to the structure of many pharmaceutical compounds.

The following diagram illustrates a generalized workflow, showcasing how a phenylacetate precursor is elaborated into a more complex pharmaceutical intermediate.

G cluster_0 Precursor Stage cluster_1 Activation & Coupling cluster_2 Intermediate & API Synthesis Precursor 2-(2-Methylphenyl)acetate or 2-(2-Methylphenyl)acetic Acid Activated Activated Intermediate (e.g., Acyl Chloride) Precursor->Activated Activation (e.g., SOCl₂) Coupling Amide Bond Formation Activated->Coupling Reaction with Amine (R-NH₂) Intermediate Key Pharmaceutical Intermediate Coupling->Intermediate Workup & Purification API Active Pharmaceutical Ingredient (API) Intermediate->API Further Synthetic Steps

Caption: Generalized workflow from a phenylacetate precursor to an API.

Detailed Protocol: Synthesis of N-Benzyl-2-(2-methylphenyl)acetamide

This protocol details a robust and reproducible method for the synthesis of a model amide, a common structure in medicinal chemistry. This reaction serves as a practical example of how 2-(2-methylphenyl)acetic acid is utilized as a precursor.

Principle and Rationale

The conversion of a carboxylic acid to an amide is a cornerstone of organic synthesis. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, a two-step approach is employed. First, the carboxylic acid is "activated" by converting it into a more reactive species, such as an acyl chloride, using a reagent like thionyl chloride (SOCl₂). This highly electrophilic acyl chloride then reacts readily with an amine (benzylamine in this case) to form the stable amide bond. This method ensures a high yield and clean conversion under mild conditions.

Materials and Reagents
ReagentM.W.Amount (mmol)Volume / MassNotes
2-(2-Methylphenyl)acetic acid150.1710.01.50 gStarting Material
Thionyl Chloride (SOCl₂)118.9712.00.88 mLActivating Agent, use in fume hood
Dichloromethane (DCM)--40 mLAnhydrous Solvent
Benzylamine107.1511.01.20 mLNucleophile
Triethylamine (TEA)101.1922.03.06 mLAcid Scavenger
1 M Hydrochloric Acid (HCl)--20 mLAqueous Workup
Saturated Sodium Bicarbonate (NaHCO₃)--20 mLAqueous Workup
Brine--20 mLAqueous Workup
Anhydrous Magnesium Sulfate (MgSO₄)--~2 gDrying Agent
Step-by-Step Experimental Protocol

Step 1: Formation of the Acyl Chloride (Activation)

  • Place 1.50 g (10.0 mmol) of 2-(2-methylphenyl)acetic acid into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Under a nitrogen atmosphere, add 20 mL of anhydrous dichloromethane (DCM) to dissolve the solid.

  • Cool the flask to 0 °C using an ice-water bath.

  • Causality: Cooling the reaction prevents potential side reactions and controls the exothermic reaction with thionyl chloride.

  • Slowly add 0.88 mL (12.0 mmol) of thionyl chloride dropwise to the stirred solution over 5 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

Step 2: Amide Bond Formation (Coupling)

  • In a separate 100 mL flask, dissolve 1.20 mL (11.0 mmol) of benzylamine and 3.06 mL (22.0 mmol) of triethylamine in 20 mL of anhydrous DCM. Cool this solution to 0 °C.

  • Causality: Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.

  • Slowly add the acyl chloride solution from Step 1 to the benzylamine solution via cannula or dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

Step 3: Workup and Purification

  • Pour the reaction mixture into a separatory funnel containing 20 mL of 1 M HCl. Shake and separate the layers.

  • Causality: The HCl wash removes excess triethylamine and any unreacted benzylamine by converting them into their water-soluble hydrochloride salts.

  • Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove any remaining acid) and 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).[2]

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the pure product.[2]

Analytical Characterization: A Self-Validating System

Validation of the final product's identity and purity is a non-negotiable step. A combination of chromatographic and spectroscopic techniques ensures the protocol's success.

G cluster_0 Purity & Identity Verification TLC TLC Analysis (In-process check) Result1 Single Product Spot TLC->Result1 Confirms reaction completion NMR NMR Spectroscopy (¹H, ¹³C) Result2 Correct Proton & Carbon Signals NMR->Result2 Confirms molecular structure MS Mass Spectrometry (MS) Result3 Correct [M+H]⁺ Ion MS->Result3 Confirms molecular weight

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 2-(2-Methylphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of Methyl 2-(2-methylphenyl)acetate (also known as Methyl o-tolylacetate). This molecule is a critical intermediate in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1]

The guide focuses on the two most prevalent synthetic routes:[1]

  • The Classical Route: From o-xylene via bromination and cyanation.[1]

  • The Modern Transition-Metal Route: Pd-catalyzed

    
    -arylation of esters.[1]
    

Status: Operational Subject: Yield Optimization & Troubleshooting Target Molecule: Methyl 2-(2-methylphenyl)acetate (CAS: 34966-54-6)[1][2]

Diagnostic Workflow: Where is the Yield Loss?

Before altering reaction parameters, use this logic flow to pinpoint the source of the inefficiency.[1] The ortho-methyl group introduces specific steric challenges that do not exist in the para or meta isomers.[1]

YieldDiagnosis Start Start: Low Yield Detected CheckTLC 1. Check Crude Reaction Mix (TLC/HPLC) Start->CheckTLC Conversion Is Starting Material (SM) Consumed? CheckTLC->Conversion SM_Left Problem: Low Conversion Conversion->SM_Left No (SM present) SideRxn Problem: Side Reactions Conversion->SideRxn Yes (SM consumed) Sterics Root Cause: Steric Hindrance (Ortho-effect) SM_Left->Sterics Kinetics Action: Increase Temp/Time or Change Catalyst Sterics->Kinetics Byproducts Identify Byproducts: 1. Dimerization? 2. Over-bromination? 3. Hydrolysis? SideRxn->Byproducts Dirty Crude Purification Problem: Workup Loss SideRxn->Purification Clean Crude Selectivity Action: Optimize Reagent Stoichiometry (e.g., 0.95 eq NBS) Byproducts->Selectivity Extraction Action: Check pH of Aqueous Layer (Acid/Ester Partitioning) Purification->Extraction

Caption: Diagnostic logic tree for identifying yield loss sources in o-tolylacetate synthesis.

Route-Specific Optimization Guides

Route A: The Classical Approach (Scale-Up Preferred)

Pathway: o-Xylene


o-Methylbenzyl bromide 

o-Methylbenzyl cyanide

o-Tolylacetic acid

Ester.[1]
Phase 1: Bromination of o-Xylene

The Issue: The radical bromination of o-xylene is prone to over-bromination , producing


-dibromo-o-xylene, which cannot be converted to the desired nitrile.[1]
Optimization Protocol: 
  • Stoichiometry: Use a slight deficit of NBS (0.90 – 0.95 eq) relative to o-xylene.[1] It is better to recycle unreacted xylene than to remove the dibromide.[1]

  • Initiator: Switch from Benzoyl Peroxide to AIBN (Azobisisobutyronitrile) for cleaner radical initiation at lower temperatures (

    
    C).
    
  • Light Source: If using photo-bromination, ensure the wavelength matches the initiator's absorbance; a tungsten lamp is often sufficient.[1]

Phase 2: Cyanation (The "Ortho" Bottleneck)

The Issue: The ortho-methyl group sterically hinders the


 attack of the cyanide ion.[1]
Optimization Protocol: 
  • Solvent System: Avoid aqueous ethanol. Use a Phase Transfer Catalysis (PTC) system.[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).[1]

  • Condition: Toluene/Water biphasic system at

    
    C. This prevents the hydrolysis of the bromide to the alcohol, which is a common side reaction in homogeneous aqueous solvents.[1]
    
Phase 3: Hydrolysis & Esterification

The Issue: Phenylacetonitriles are resistant to hydrolysis.[1] Incomplete hydrolysis yields the amide.[1] Optimization Protocol:

  • One-Pot Pinner Reaction: Instead of hydrolyzing to the acid and then esterifying, treat the nitrile directly with HCl(g) in Methanol .[1] This forms the imidate intermediate which hydrolyzes directly to the ester, bypassing the isolated acid and improving overall yield by ~15%.[1]

Route B: The Modern Approach (Discovery Preferred)

Pathway: o-Halotoluene + Dimethyl Malonate


 Decarboxylation 

Ester.[1]

The Issue: Pd-catalyzed


-arylation is sensitive to sterics. Standard ligands (PPh3, dppf) often fail with ortho-substituted aryl halides.[1]
Optimization Protocol: 
  • Ligand Selection: You must use bulky, electron-rich phosphine ligands.[1] P(t-Bu)3 or Buchwald ligands like XPhos are required to facilitate the oxidative addition across the sterically crowded C-X bond.[1]

  • Base: Use

    
     instead of NaOtBu to minimize dehalogenation side reactions.
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (Step 1: Bromination) Formation of dibromide byproduct.[1][3]Reduce NBS to 0.9 eq. Stop reaction at 85% conversion.
Starting Material Persists (Cyanation) Steric hindrance blocking

.
Switch to PTC conditions (Toluene/Water/TBAB).[1][3] Increase agitation speed (>800 rpm).
Product contains Amide Incomplete hydrolysis of nitrile.[1][3]Increase acid concentration (

> 60%). Ensure temperature >

C. Switch to "Pinner" methanolysis.
Low Yield (Esterification) Equilibrium limitation (

).
Use a Dean-Stark trap (toluene azeotrope) to remove water.[1][3] Or use Thionyl Chloride (

) in MeOH.[1][4]
Dark/Tarred Product Polymerization of benzylic cation.[1][3]Lower reaction temperature.[1][3] Add radical inhibitor (BHT) during workup/distillation.[1]

Frequently Asked Questions (FAQs)

Q: Can I use o-chlorotoluene for the cyanation step directly? A: No.[1] Aryl chlorides do not undergo


 cyanation.[1] You would need to use Pd-catalyzed cyanation (

, Pd(PPh3)4), but this is generally more expensive than the benzylic bromination route for this specific scaffold.[1]

Q: Why is my yield lower for the o-tolyl isomer compared to the p-tolyl isomer? A: This is the Ortho Effect .[1] The methyl group at the 2-position physically blocks the approach of nucleophiles to the benzylic carbon (in Route A) or the metal center (in Route B).[1] You must compensate by increasing reaction times by 2-3x or using higher catalyst loadings.[1]

Q: How do I remove the unreacted o-xylene? A: o-Xylene has a boiling point of ~144°C. The product (Methyl 2-(2-methylphenyl)acetate) boils significantly higher.[1] Simple vacuum distillation is effective.[1] Do not attempt column chromatography for bulk solvent removal; it is inefficient.[1]

Q: Is the acid chloride route better for esterification? A: Yes, for small scale (grams).[1] Converting o-tolylacetic acid to the acid chloride using oxalyl chloride/DMF(cat), followed by MeOH quench, gives near-quantitative yields.[1] For larger scales, acid-catalyzed Fischer esterification with continuous water removal is more economical.[1]

Experimental Protocol: Optimized Pinner Synthesis

Recommended for highest purity and yield.[1][3]

  • Charge: A 3-neck flask with o-methylbenzyl cyanide (1.0 eq) and Methanol (10 vol).

  • Cool: Cool mixture to

    
    C under 
    
    
    
    .
  • Saturate: Bubble dry HCl gas through the solution for 2-3 hours until saturation.

    • Note: The solution will warm; maintain T < 20°C to prevent side reactions.

  • Incubate: Stir at

    
    C for 12 hours. (Precipitation of imidate salt may occur).[1]
    
  • Hydrolyze: Add Water (2.0 eq) cautiously.

  • Reflux: Heat to reflux for 2 hours.

  • Workup: Concentrate MeOH, dilute with water, extract with Ethyl Acetate. Wash with

    
     to remove free acid.[1]
    
  • Yield Expectation: 85-92% isolated yield.

References

  • Willgerodt-Kindler Reaction Optimization: Org. Synth.1943 , 23,[1] 85. (Adapting acetophenone protocols for steric bulk). [1]

  • Cyanation via Phase Transfer Catalysis: Starks, C. M.[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] J. Am. Chem. Soc.[1]1971 , 93, 195.[1] [1]

  • Pd-Catalyzed Alpha-Arylation (Steric Considerations): Fox, J. M.; Huang, X.; Chieffi, A.; Buchwald, S. L.[1] "Highly Active and Selective Catalysts for the Formation of

    
    -Aryl Ketones." J. Am. Chem. Soc.[1]2000 , 122, 1360.[1] [1]
    
  • Pinner Reaction Mechanism & Protocol: Organic Syntheses, Coll. Vol. 1, p.5 (1941); Vol. 5, p.5 (1925).[1] (General procedure for conversion of nitriles to esters).

Sources

Technical Guide: Removing Carbonyl Impurities from Methyl Acetate Streams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Azeotrope Challenge"

Methyl acetate (MeOAc) streams, particularly those derived from methanol carbonylation or polyvinyl alcohol (PVA) production, frequently contain carbonyl impurities such as acetaldehyde , acetone , and methyl ethyl ketone .

The critical technical challenge is the Methyl Acetate/Methanol/Acetaldehyde ternary azeotrope .

  • The Problem: At atmospheric pressure, acetaldehyde (b.p. 20.2°C) forms a low-boiling azeotrope with methyl acetate (b.p. 56.9°C) and methanol, making simple fractional distillation ineffective for high-purity separation.

  • The Solution: This guide provides three targeted workflows:

    • Chemical Scavenging (Lab Scale): A rapid liquid-liquid extraction protocol using bisulfite adduct formation.

    • Pressure Swing Distillation (Process Scale): Exploiting pressure-sensitive azeotropic shifts to break the separation barrier.

    • Solid-Phase Polishing: Using functionalized resins for trace impurity removal.

Module A: Laboratory-Scale Purification (The Bisulfite Protocol)

Best For: Small batch purification (<5 L) where rapid removal of aldehydes/ketones is required without complex distillation setups.

The Mechanism

Sodium bisulfite (


) reacts reversibly with aldehydes and unhindered ketones to form bisulfite adducts  (α-hydroxy sulfonates). These adducts are highly polar and water-soluble, allowing them to be partitioned into an aqueous phase while the hydrophobic MeOAc remains in the organic phase.
Experimental Protocol

Reagents:

  • Saturated Aqueous Sodium Bisulfite (

    
    ) solution (freshly prepared).
    
  • Deionized Water.[1][2][3]

  • Brine (Saturated NaCl).

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1]
    

Step-by-Step Workflow:

  • Preparation: In a separatory funnel, combine the impure Methyl Acetate stream with the Saturated Bisulfite solution at a 1:0.5 volume ratio (Organic:Aqueous).

    • Technical Note: Ensure the aqueous solution is not alkaline.[4] A pH range of 4–6 is ideal to prevent hydrolysis of the Methyl Acetate ester.

  • Reaction: Shake vigorously for 2–3 minutes . Vent frequently, as minor gas evolution (

    
    ) or pressure buildup from exotherms may occur.
    
  • Phase Separation: Allow layers to settle.

    • Bottom Layer: Aqueous phase containing the Bisulfite-Aldehyde adducts.[5] Discard (unless aldehyde recovery is desired).

    • Top Layer: Purified Methyl Acetate.

  • Wash Cycles:

    • Wash the organic layer once with Deionized Water (to remove residual bisulfite).

    • Wash once with Brine (to remove residual water and break any emulsions).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over Anhydrous

    
     for 15 minutes.
    
  • Filtration: Filter off the desiccant.

Visualizing the Mechanism

BisulfiteMechanism cluster_legend Phase Partitioning MeOAc_Impure MeOAc + Acetaldehyde Reaction Nucleophilic Attack (Reversible) MeOAc_Impure->Reaction Bisulfite NaHSO3 (aq) Bisulfite->Reaction Adduct Water-Soluble Adduct (R-CH(OH)-SO3Na) Reaction->Adduct Aqueous Phase MeOAc_Pure Purified MeOAc (Organic Phase) Reaction->MeOAc_Pure Organic Phase

Figure 1: Mechanism of bisulfite-mediated separation of carbonyls from methyl acetate.

Module B: Process-Scale Purification (Pressure Swing Distillation)

Best For: Continuous processing of industrial streams where chemical consumables (bisulfite) are uneconomical.

The Physics

The composition of the MeOAc/Methanol/Acetaldehyde azeotrope is pressure-sensitive .

  • Low Pressure (1 atm): The azeotrope boils at ~53°C. Acetaldehyde is "trapped" in the mixture.

  • High Pressure (10 atm): The azeotrope shifts. The equilibrium favors "free" acetaldehyde as a light end, which can be distilled off as the overhead product.[6]

Operational Workflow
ParameterColumn 1 (Low Pressure)Column 2 (High Pressure)
Operating Pressure 1.0 – 1.5 atm10.0 – 12.0 atm
Feed Location Middle StageDistillate from Col 1
Primary Function Bulk SeparationAzeotrope Breaking
Overhead Product Azeotropic Mixture (fed to Col 2)Enriched Acetaldehyde (Removal)
Bottom Product Purified Methyl Acetate Methanol/MeOAc Recycle

Troubleshooting the PSD Loop:

  • Issue: Acetaldehyde accumulation in the recycle loop.

    • Root Cause: Insufficient purge rate or inadequate pressure differential between columns.

    • Fix: Increase the operating pressure of Column 2 to >10 atm to maximize the relative volatility of acetaldehyde.

  • Issue: High pressure drop in Column 2.

    • Root Cause: Polymerization of acetaldehyde (paraldehyde formation) or fouling.

    • Fix: Inspect reboiler for fouling; ensure temperature does not exceed degradation limits of the ester.

Module C: Polishing with Solid Scavengers

Best For: Ultra-high purity applications (HPLC solvents, pharmaceutical intermediates) requiring <10 ppm carbonyls.

For trace removal, Macroporous Polymer Resins or Functionalized Silica are superior to liquid extraction as they eliminate phase separation issues.

Recommended Materials
  • Amine-Functionalized Silica: Primary amines immobilized on silica gel react with aldehydes to form imines (Schiff bases).

    • Usage: Pass the MeOAc stream through a packed bed.

    • Capacity: Typically 0.5 – 1.0 mmol/g.

  • Strong Acid Cation Resins (H+ Form):

    • Warning: While effective for removing metal ions, strong acid resins can catalyze the aldol condensation of acetaldehyde into larger, heavier impurities (crotonaldehyde) or hydrolyze the MeOAc.

    • Mitigation: Use only if the stream is strictly anhydrous and residence time is short. Amine-functionalized scavengers are preferred for carbonyls.

Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Hydrolysis of MeOAc (Acetic Acid smell detected)pH of chemical treatment was too high (>9) or contact time too long.Maintain pH between 4–6 during bisulfite wash. Work quickly and keep temperature <20°C.
Emulsion Formation during extractionDensity of organic/aqueous phases is too similar.Add saturated brine to the aqueous phase to increase density difference.
"Breakthrough" of impurities in Resin BedChanneling in the bed or saturation of active sites.Verify flow rate (keep <2 Bed Volumes/hour). Regenerate or replace resin.
Nitrile Impurities appearing in productReaction of aldehydes with ammonia or improper amine treatment.Avoid using free ammonia. Use substituted amines (e.g., aniline) or bisulfite.
Frequently Asked Questions

Q: Can I use simple distillation to remove acetaldehyde? A: No. The azeotrope prevents separation. You will simply distill a mixture of MeOAc and acetaldehyde. You must use Pressure Swing Distillation or Extractive Distillation (using solvents like DMSO, though PSD is cleaner).

Q: Is the bisulfite method safe for large-scale (100L+) batches? A: It is chemically safe but operationally difficult due to the volume of aqueous waste generated. For >20L, a continuous packed column with solid scavengers or a pilot distillation unit is recommended.

Q: How do I regenerate the solid amine scavenger? A: Regeneration is difficult because the imine bond is stable. It is often more cost-effective to treat these as single-use "guard cartridges" for polishing steps.

References

  • Pressure Swing Distillation: Separation of Methyl Acetate/Methanol/Acetaldehyde using Pressure Swing Distillation. DWSIM Simulation Guide. Link

  • Chemical Treatment (Patent): Purification process for methyl acetate. EP 0487285 A2. European Patent Office. Link

  • Aldehyde Removal Protocol: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[5] JoVE (Journal of Visualized Experiments). Link

  • Carbonylation Impurities: Process for the carbonylation of methanol to form acetic acid, methyl acetate and acetic anhydride. EP 0636599 A1. Link

  • Resin Applications: Macroporous Adsorption Resins for Organic Removal.[7] DelloChem Technical Data. Link

Sources

Technical Support Center: Stabilizing Enolates in Acrylic Acid Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of acrylic acid ester derivatives via enolate chemistry. The inherent reactivity of both the enolate and the acrylate moiety presents unique challenges, primarily the decomposition of the enolate intermediate, leading to low yields and complex product mixtures.

As Senior Application Scientists, we have consolidated field-proven insights and fundamental mechanistic principles to help you troubleshoot and optimize your reactions. This resource provides in-depth answers to common questions, step-by-step protocols, and a clear rationale for each experimental choice.

Section 1: Frequently Asked Questions (FAQs) - Understanding Enolate Instability

This section addresses the fundamental principles governing the stability and reactivity of acrylate enolates.

Q1: What are the primary decomposition pathways for enolates derived from acrylic acid esters?

The primary decomposition pathway for an acrylate enolate is self-condensation via a Michael-type addition reaction.[1][2][3] The enolate anion is a potent nucleophile, while the carbon-carbon double bond of another unreacted acrylate ester molecule is a potent electrophile (a Michael acceptor).[1][2] This allows the enolate to attack the β-carbon of the acrylate, leading to the formation of a dimeric species. This dimer still possesses an enolizable proton and can react further, leading to oligomerization and polymerization, which often manifests as an intractable brown or black tar in the reaction flask.

A secondary, but still significant, decomposition pathway is radical polymerization.[4][5] Acrylic acid and its esters are notoriously susceptible to radical polymerization, which can be initiated by trace impurities, oxygen, or even light.[4][5]

Q2: How does the choice of base affect the stability and reactivity of my acrylate enolate?

The choice of base is critical for ensuring the rapid, complete, and irreversible formation of the enolate, which is key to preventing side reactions.[6]

  • Strength (pKa): The base must be strong enough to completely deprotonate the ester. Lithium diisopropylamide (LDA), with a pKa of its conjugate acid around 36, is ideal for deprotonating an ester (α-proton pKa ≈ 25).[7][8] Using a weaker base, like sodium ethoxide (pKa ≈ 16), results in a low equilibrium concentration of the enolate.[6] This means unreacted ester and un-deprotonated base are present simultaneously, creating a perfect storm for side reactions.[6]

  • Steric Hindrance: A bulky, sterically hindered base like LDA is highly preferred.[9][10] Its size makes it a poor nucleophile, so it is less likely to attack the carbonyl carbon of the ester directly.[10] It selectively abstracts the most accessible α-proton, leading to the kinetic enolate.[11][12][13]

  • Counter-ion: The counter-ion (e.g., Li+, Na+, K+) influences the aggregation state and reactivity of the enolate.[9][12] Lithium ions tend to form tight, covalent bonds with the enolate oxygen, which can moderate reactivity and influence stereoselectivity.

Q3: What is the role of solvent and temperature in preventing enolate decomposition?

Solvent and temperature are paramount for controlling the reaction under a kinetic regime, where the desired product is formed faster than undesired byproducts.[11][12]

  • Temperature: Extremely low temperatures, typically -78 °C (a dry ice/acetone bath), are standard practice.[11][12][14] At this temperature, the rate of undesired reactions like self-condensation and enolate equilibration is significantly slowed. The initial deprotonation with a strong base like LDA, however, remains very fast.[12] This allows for the clean "pre-formation" of the enolate before the electrophile is introduced.[15]

  • Solvent: Anhydrous, aprotic polar solvents such as tetrahydrofuran (THF) are essential.[7][8] THF effectively solvates the lithium counter-ion of LDA and the resulting lithium enolate. Most importantly, it lacks acidic protons that would instantly quench the highly basic enolate. The solvent must be rigorously dried, as even trace amounts of water will destroy the enolate.

Q4: My reaction is turning brown/black and forming a polymer. What's happening and how do I stop it?

This is a classic sign of uncontrolled decomposition, likely from both Michael self-condensation and radical polymerization.

  • Cause: The conditions are likely favoring thermodynamic control (higher temperatures, longer reaction times, weaker base), allowing the enolate to equilibrate and undergo side reactions.[11][16][17] The presence of oxygen or other radical initiators can also trigger polymerization of the acrylate double bond.[5]

  • Solution:

    • Strict Kinetic Control: Ensure the temperature is maintained at -78 °C throughout the enolate formation and subsequent reaction.

    • Correct Addition Order: Add the acrylic ester slowly to a solution of LDA. This ensures the base is always in excess and the instantaneous concentration of the newly formed enolate is low, minimizing the chance of self-condensation.

    • Use a Radical Inhibitor: Add a small amount (e.g., 0.1 mol%) of a radical inhibitor like BHT (butylated hydroxytoluene) or phenothiazine to the acrylic ester before starting the reaction to suppress unwanted polymerization.[5]

Section 2: Troubleshooting Guide - Common Problems & Solutions

Problem StatementPossible CauseRecommended Solution
Low Yield of Desired Product Enolate Self-Condensation: The enolate is reacting with the starting ester before the electrophile is added.1. Verify Temperature: Ensure the reaction is maintained at a strict -78 °C. 2. Reverse Addition: Add the ester substrate dropwise to the LDA solution, not the other way around. This keeps the enolate concentration low. 3. Rapid Quench: Once enolate formation is complete, add the electrophile quickly (but safely) to the pre-formed enolate solution.
Incomplete Deprotonation: A weak base or insufficient base is being used, leaving unreacted starting material.1. Use a Strong, Hindered Base: Switch to LDA or KHMDS.[11][13] 2. Ensure Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base. If your substrate or solvent is not perfectly dry, you may need more. 3. Titrate the Base: Commercially available strong bases can degrade over time. Titrate your LDA solution before use to determine its exact molarity.
Formation of Multiple Byproducts Poor Regioselectivity: If the ester has multiple possible deprotonation sites, a mixture of enolates may be forming.1. Ensure Kinetic Conditions: Use LDA at -78 °C for short reaction times (30-60 min) to favor the less-substituted (kinetic) enolate.[11][18] 2. Consider Thermodynamic Conditions: If the more substituted enolate is desired, use a weaker base like NaH at a higher temperature (0 °C to RT), but be aware this significantly increases the risk of side reactions for acrylates.[13]
Electrophile Reacts with Base: The electrophile is reacting directly with the amide base.This is rare with a hindered base like LDA but possible with reactive electrophiles. Ensure the enolate is fully formed before adding the electrophile. The base and electrophile should not be mixed directly.[19]
Reaction Fails to Initiate (No Product Formation) "Dead" Base: The LDA or other strong base has been deactivated by moisture or prolonged storage.1. Use Fresh Reagents: Use a freshly opened bottle of n-BuLi to prepare LDA, or a new bottle of commercial LDA solution.[20] 2. Titrate the Base: Always confirm the molarity of your organolithium or amide base solution before use.
Quenching by Solvent/Substrate: Trace water or other acidic protons in the solvent or on the substrate are destroying the enolate.1. Dry All Glassware: Oven-dry or flame-dry all glassware under vacuum or inert atmosphere. 2. Use Anhydrous Solvents: Use freshly distilled THF from a sodium/benzophenone still or purchase high-quality anhydrous solvent packaged under an inert atmosphere. 3. Purify Substrate: Ensure the starting ester is pure and anhydrous.

Section 3: Protocols & Methodologies

Protocol 3.1: General Procedure for Kinetically Controlled Generation of a Lithium Enolate of an Acrylic Ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Diisopropylamine (distilled from CaH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Acrylic ester substrate (anhydrous)

  • Dry ice / Acetone for cooling bath

Procedure:

  • System Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.

  • LDA Preparation:

    • To the reaction flask, add anhydrous THF (e.g., 0.4 M final concentration).

    • Cool the flask to 0 °C using an ice bath.

    • Add diisopropylamine (1.1 equivalents relative to the ester) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe while maintaining the temperature below 0 °C.

    • Stir the resulting clear, colorless to pale yellow solution at 0 °C for 15-30 minutes. This is your freshly prepared LDA solution.

  • Enolate Formation:

    • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

    • In a separate flame-dried flask, prepare a solution of the acrylic ester (1.0 equivalent) in a small amount of anhydrous THF.

    • Add the ester solution dropwise to the rapidly stirring LDA solution over 15-30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the resulting enolate solution at -78 °C for an additional 30-60 minutes to ensure complete deprotonation. The solution is now ready for the addition of an electrophile.

Section 4: Data & Visualization Center

Table 1: Comparison of Common Bases for Acrylate Enolate Formation
BaseAbbreviationpKa (Conj. Acid)Counter-ionTypical Temp.ProsCons
Lithium DiisopropylamideLDA~36Li⁺-78 °CStrong, sterically hindered, non-nucleophilic, excellent for kinetic control.[7][9][11][13]Moisture sensitive, must be prepared fresh or titrated.
Lithium HexamethyldisilazideLHMDS~26Li⁺-78 °C to 0 °CStrong, very hindered, commercially available as a solid.Less basic than LDA, may not be sufficient for all esters.
Sodium HexamethyldisilazideNaHMDS~26Na⁺-78 °C to RTStrong, hindered, often used for thermodynamic control at higher temps.Can lead to more side reactions with acrylates.
Potassium HexamethyldisilazideKHMDS~26K⁺-78 °C to 0 °CStrong, hindered, more reactive enolate due to weaker K-O bond.[9]Can be too reactive, leading to decomposition.
Sodium HydrideNaH>45Na⁺0 °C to RTVery strong, inexpensive.Often used for thermodynamic control, slow, heterogeneous reaction, not ideal for acrylate kinetic control.[13]
Diagrams

G cluster_prep Reaction Planning cluster_exec Execution Workflow Start Select Acrylate Substrate Base Choose Base: LDA for Kinetic Control Start->Base Solvent Choose Solvent: Anhydrous THF Base->Solvent Temp Set Temperature: -78 °C Solvent->Temp Add_Ester Slowly Add Ester to LDA Solution Temp->Add_Ester Form_Enolate Stir 30-60 min (Enolate Formation) Add_Ester->Form_Enolate Add_Elec Add Electrophile Form_Enolate->Add_Elec Product Desired Product Add_Elec->Product

// Nodes Start [label="Acrylate Ester + LDA @ -78°C", fillcolor="#FBBC05"]; Enolate [label="Lithium Acrylate Enolate\n(Kinetically Formed)", fillcolor="#FFFFFF"];

// Desired Pathway Electrophile [label="+ Electrophile (E+)", shape=invtrapezium, fillcolor="#FFFFFF"]; Desired_Product [label="α-Substituted Acrylate Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Decomposition Pathway Decomposition [label="Decomposition Pathways", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Michael [label="Michael Self-Condensation\n(Dimer/Oligomer Formation)"]; Polymer [label="Radical Polymerization"];

// Edges Start -> Enolate [label=" Deprotonation"];

Enolate -> Electrophile [color="#34A853", label=" Desired Reaction\n(SN2 Attack)"]; Electrophile -> Desired_Product [color="#34A853"];

Enolate -> Decomposition [color="#EA4335", style=dashed, label=" Undesired Reactions"]; Decomposition -> Michael [color="#EA4335", style=dashed]; Decomposition -> Polymer [color="#EA4335", style=dashed]; } ondot Caption: Desired reaction vs. decomposition pathways.

References

  • Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. Available from: [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Available from: [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Available from: [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. Available from: [Link]

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Available from: [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Available from: [Link]

  • Chemistry LibreTexts. (2014, July 26). 19.8: Using LDA to Form an Enolate Ion. Available from: [Link]

  • ResearchGate. (2025, August 10). Progress on Catalysts for The Synthesis of Acrylic Acid (Methyl Ester) By Aldol Condensation of Acetic Acid (Methyl Ester) with Formaldehyde. Available from: [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Available from: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available from: [Link]

  • mediaTUM. (2023, April 25). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. Available from: [Link]

  • University of Oxford. (n.d.). Alkylation of enolates. Available from: [Link]

  • Google Patents. (n.d.). US3875212A - Process for continuously synthesizing acrylic acid esters.
  • Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Available from: [Link]

  • MDPI. (n.d.). Study on Stability and Stability Mechanism of Styrene-Acrylic Emulsion Prepared Using Nanocellulose Modified with Long-Chain Fatty Acids. Available from: [Link]

  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. Available from: [Link]

  • Canadian Journal of Chemistry. (1978). Cyanoethylations and Michael additions. V1II.l The use of preformed enolate ions. Available from: [Link]

  • Wiley Online Library. (2023, May 25). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Available from: [Link]

  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. In Organic Chemistry 1: An open textbook. Available from: [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. Available from: [Link]

  • Leah4sci. (2011, September 19). Enolate Anion Formation Using LDA [Video]. YouTube. Available from: [Link]

  • European Patent Office. (2007, October 31). Method for preventing polymerization in an acrylic acid manufacturing process - EP 1396484 B1. Available from: [Link]

  • ResearchGate. (n.d.). Factors Affecting the Stability of Emulsions Stabilised by Biopolymers. Available from: [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.8 Using LDA to Form an Enolate Ion. Available from: [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: Methyl o-Tolylacetate vs. Methyl p-Tolylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(2-Methylphenyl)acetate (specifically the methyl ester, Methyl o-tolylacetate ) and 4-methylphenylacetate (specifically the methyl ester, Methyl p-tolylacetate ). These compounds are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and fine fragrances.

Executive Summary

In drug development and organic synthesis, the choice between the ortho- and para-isomers of tolylacetic acid esters dictates reaction kinetics, catalyst selection, and metabolic stability.

  • Methyl 2-(2-methylphenyl)acetate (Methyl o-tolylacetate): Characterized by significant steric shielding . The ortho-methyl group protects the ester carbonyl and the

    
    -methylene protons, resulting in slower hydrolysis rates and higher resistance to enzymatic cleavage. It is often chosen to improve metabolic stability in drug candidates.
    
  • Methyl 4-methylphenylacetate (Methyl p-tolylacetate): Characterized by steric accessibility and electronic activation. The para-methyl group exerts a hyperconjugative electron-donating effect without steric hindrance, making this isomer more reactive in hydrolysis and electrophilic aromatic substitution (EAS).

Chemical Identity & Physical Properties
FeatureMethyl o-tolylacetateMethyl p-tolylacetate
IUPAC Name Methyl 2-(2-methylphenyl)acetateMethyl 2-(4-methylphenyl)acetate
Common Name Methyl o-tolylacetateMethyl p-tolylacetate
CAS Number 40851-62-523786-13-2
Molecular Weight 164.20 g/mol 164.20 g/mol
Boiling Point 110 °C (12 mmHg)115 °C (12 mmHg)
Key Structural Feature Steric hindrance at C2 (Ortho)Inductive donation at C4 (Para)

Reactivity Profile & Mechanistic Analysis[4]

The "Ortho Effect" in Hydrolysis

The most distinct performance difference lies in hydrolytic stability.

  • Mechanism: Base-catalyzed hydrolysis (saponification) requires the nucleophile (OH⁻) to attack the carbonyl carbon.

  • Comparison: In the ortho-isomer, the C2-methyl group creates a "steric gate," increasing the activation energy for the formation of the tetrahedral intermediate. The para-isomer lacks this shield, allowing rapid nucleophilic attack.

  • Implication: o-Tolylacetate requires harsher conditions (higher temperature or stronger base) for complete saponification compared to the p-isomer.

-Carbon Functionalization (Alkylation)

Both compounds possess acidic


-protons (pKa 

23 in DMSO) suitable for enolate formation.
  • Enolate Stability: The para-methyl group stabilizes the enolate slightly more effectively through hyperconjugation across the conjugated system.

  • Alkylation Kinetics: When reacting the enolate with alkyl halides:

    • Methyl p-tolylacetate: Reacts rapidly; prone to over-alkylation (dialkylation) if stoichiometry is not strictly controlled.

    • Methyl o-tolylacetate: The ortho-methyl group hinders the approach of bulky electrophiles, often resulting in higher selectivity for mono-alkylation but slower overall reaction rates.

Electrophilic Aromatic Substitution (EAS)

When the phenyl ring itself is the target (e.g., nitration or bromination):

  • Methyl p-tolylacetate: The C4-methyl and C1-acetate groups direct incoming electrophiles to the C2/C6 positions (ortho to the acetate chain).

  • Methyl o-tolylacetate: The C2-methyl and C1-acetate groups direct to C4 and C6. However, the C6 position is sterically crowded (flanked by the acetate chain), making C4 (para to the acetate) the dominant site of substitution.

Visualizing the Steric & Electronic Pathways

ReactivityComparison cluster_ortho Methyl o-tolylacetate (Steric Hindrance) cluster_para Methyl p-tolylacetate (Electronic Activation) Ortho o-Isomer (Me at C2) SlowHyd Slow Hydrolysis (Steric Block) Ortho->SlowHyd OH- Attack blocked SelAlk Selective Mono-Alkylation (Steric Control) Ortho->SelAlk Bulky E+ hindered C4Sub EAS at C4 (Para to chain) Ortho->C4Sub Directing Effect Para p-Isomer (Me at C4) FastHyd Fast Hydrolysis (Accessible C=O) Para->FastHyd OH- Attack facile FastAlk Rapid Alkylation (Risk of Dialkylation) Para->FastAlk High Nucleophilicity C2Sub EAS at C2/C6 (Ortho to chain) Para->C2Sub Directing Effect

Caption: Mechanistic divergence driven by the position of the methyl substituent. Red arrows indicate kinetic inhibition; green/blue arrows indicate facilitation or directing effects.

Experimental Protocols

Protocol A: Controlled Saponification Comparison

Objective: To demonstrate the kinetic difference in hydrolysis rates.

Reagents:

  • Substrate (1.0 eq): Methyl o-tolylacetate vs. Methyl p-tolylacetate

  • Base: Lithium Hydroxide (LiOH), 2.0 eq

  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve 5.0 mmol of the ester in 15 mL of THF.

  • Activation: Cool the solution to 0 °C. Add 10 mmol of LiOH dissolved in 5 mL of water dropwise.

  • Monitoring: Allow the reaction to warm to room temperature (25 °C).

  • Sampling: Take aliquots at T=30 min, 1h, and 4h. Analyze via TLC (Hexane/EtOAc 8:2) or HPLC.

    • Expected Result (p-isomer): >95% conversion to acid within 1 hour.

    • Expected Result (o-isomer): <60% conversion at 1 hour; requires heating to 50 °C for completion.

  • Workup: Acidify with 1M HCl to pH 2, extract with ethyl acetate, dry over MgSO₄, and concentrate.

Protocol B: -Alkylation (Mono-Methylation)

Objective: To compare yield and selectivity using Methyl Iodide.

Reagents:

  • Substrate (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA), 1.1 eq

  • Electrophile: Methyl Iodide (MeI), 1.2 eq

  • Solvent: Anhydrous THF

Procedure:

  • Enolization: Cool a solution of LDA (1.1 eq) in THF to -78 °C under Nitrogen.

  • Addition: Add the ester (dissolved in THF) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

    • Note: The ortho-isomer may require 45-60 mins for complete deprotonation due to steric hindrance.

  • Alkylation: Add MeI (1.2 eq) rapidly.

  • Quench: Stir for 2 hours, allowing the mixture to warm to -20 °C, then quench with saturated NH₄Cl.

  • Analysis: Analyze crude mixture by GC-MS.

    • p-isomer: Expect mixture of mono- (70%) and di-methylated (20%) products.

    • o-isomer: Expect high selectivity for mono-methylated product (>85%) with minimal di-methylation.

Conclusion & Recommendations

For drug development applications:

  • Select Methyl o-tolylacetate when the target molecule requires enhanced metabolic stability or when the synthetic route demands high selectivity in

    
    -alkylation steps. The steric bulk is a feature, not a bug, protecting the pharmacophore.
    
  • Select Methyl p-tolylacetate when the synthesis requires rapid turnover, high reactivity in carbene insertion (e.g., diazo chemistry), or when the methyl group is intended as a metabolic handle (benzylic oxidation).

References

  • NIST Chemistry WebBook. Ethyl-p-tolylacetate IR and Mass Spectrum Data. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 2-(2-Methylphenyl)acetate Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Fisher Scientific. Methyl o-tolylacetate Product Specifications. Available at: [Link]

  • ResearchGate. Ortho Effect on the Reactivity of Benzoic and Phenylacetic Esters. (General physical organic chemistry principles applied). Available at: [Link]

Spectroscopic comparison of methylphenylacetate isomers

Spectroscopic Differentiation of Methyl Phenylacetate and Its Constitutional Isomers ( Esters)

Executive Summary: The Isomer Challenge

In drug development and fine chemical synthesis, Methyl Phenylacetate (MPA) is a critical intermediate. However, it shares the molecular formula

Benzyl AcetateEthyl Benzoate

This guide provides a definitive spectroscopic framework to distinguish Methyl Phenylacetate from its primary isomers. We move beyond basic characterization to examine the causality of spectral shifts, providing a self-validating protocol for impurity profiling and structure confirmation.

The Structural Landscape

Three primary isomers dominate the

CompoundStructure TypeConnectivity Key
Methyl Phenylacetate (MPA) Aryl-Alkyl EsterPh-CH₂ -CO-O-CH₃
Benzyl Acetate (BA) Alkyl-Aryl EsterPh-CH₂ -O-CO-CH₃
Ethyl Benzoate (EB) Aryl EsterPh-CO-O-CH₂-CH₃

Methodology 1: Proton NMR ( H NMR)

NMR is the "Gold Standard" for this differentiation because the chemical environment of the methylene (


Mechanistic Insight: Shielding vs. Deshielding
  • Oxygen Effect: Protons on a carbon attached directly to oxygen (

    
    ) are significantly deshielded (shifted downfield, 
    
    
    4.0–5.2 ppm) due to the inductive withdrawal of electron density by oxygen.
  • Carbonyl Effect: Protons alpha to a carbonyl (

    
    ) are moderately deshielded (
    
    
    2.0–3.7 ppm) due to the anisotropy of the C=O bond.
Diagnostic Signals

The following table highlights the definitive peaks for identification.

IsomerKey FeatureChemical Shift (

, ppm)
MultiplicityExplanation
Methyl Phenylacetate Benzylic Methylene3.62 Singlet (2H)

is between Ph and C=O.
Methoxy Group3.69 Singlet (3H)

attached to ester oxygen.
Benzyl Acetate Benzylic Methylene5.10 Singlet (2H)

is attached to Oxygen . (Downfield shift is critical)
Acetyl Methyl2.10 Singlet (3H)

is attached to Carbonyl.
Ethyl Benzoate Methylene (Ethyl)4.37 Quartet (2H)

of ethyl group.
Methyl (Ethyl)1.39 Triplet (3H)

of ethyl group.

Critical Check: If you see a singlet near 5.1 ppm , you have Benzyl Acetate, not Methyl Phenylacetate. The ~1.5 ppm difference for the benzylic


 is the most robust differentiator.

Methodology 2: Mass Spectrometry (EI-MS)

While the molecular ion (

Fragmentation Logic
  • Tropylium Ion Formation (

    
     91):  Compounds with a benzyl group (Ph-CH2-) readily form the stable tropylium ion (
    
    
    ). Both MPA and BA show this intense peak.
  • Benzoyl Ion Formation (

    
     105):  Compounds with a phenyl directly attached to the carbonyl (Ph-CO-) form the benzoyl cation (
    
    
    ). This is the hallmark of Ethyl Benzoate.
  • McLafferty Rearrangement: Ethyl Benzoate can undergo McLafferty rearrangement (loss of ethylene) to form benzoic acid radical cation (

    
     122).
    
Comparative MS Profile
IsomerBase Peak (

)
Key Fragments (

)
Diagnostic Ratio
Methyl Phenylacetate 91 (Tropylium)150 (

), 59 (

)
High 91, Low 105
Benzyl Acetate 108 or 91 150 (

), 108 (

, loss of ketene), 79, 77
Presence of 108 (Neutral loss of Ketene)
Ethyl Benzoate 105 (Benzoyl)150 (

), 122 (Benzoic Acid), 77 (Phenyl)
Dominant 105 , Weak 91

Methodology 3: Infrared Spectroscopy (FT-IR)

IR is less specific than NMR but useful for rapid screening of functional group environments, particularly conjugation.

  • Conjugation Shift: In Ethyl Benzoate, the carbonyl is conjugated with the phenyl ring. This single bond character lowers the stretching frequency.

  • Non-Conjugated: In MPA and BA, the carbonyl is insulated from the ring by a methylene or oxygen, resulting in a standard ester frequency.

IsomerC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Structural Reason
Methyl Phenylacetate 1740 - 1750 ~1160, 1250Non-conjugated ester.
Benzyl Acetate 1740 - 1750 ~1225 (Acetate)Non-conjugated ester.
Ethyl Benzoate 1715 - 1725 ~1270 (Benzoate)Conjugated with Phenyl ring (Lower wavenumber).

Visualized Decision Workflow

The following decision tree illustrates the logical flow for identifying the specific isomer from an unknown sample using standard analytical data.

IsomerIDStartUnknown Sample(MW 150, C9H10O2)CheckIRStep 1: Check IR C=O StretchStart->CheckIRConjugated~1720 cm⁻¹(Conjugated)CheckIR->ConjugatedLow FreqNonConjugated~1740 cm⁻¹(Non-Conjugated)CheckIR->NonConjugatedHigh FreqResultEBIdentity:Ethyl BenzoateConjugated->ResultEBCheckMSStep 2: Check MS Base PeakNonConjugated->CheckMSBase105Base Peak m/z 105(Benzoyl Cation)CheckMS->Base105Ph-CO+Base91Base Peak m/z 91(Tropylium Ion)CheckMS->Base91Ph-CH2+Base105->ResultEBConfirmCheckNMRStep 3: Check 1H NMRBenzylic RegionBase91->CheckNMRShift51Singlet @ 5.1 ppm(Ph-CH2-O-)CheckNMR->Shift51Shift36Singlet @ 3.6 ppm(Ph-CH2-C=O)CheckNMR->Shift36ResultBAIdentity:Benzyl AcetateShift51->ResultBAResultMPAIdentity:Methyl PhenylacetateShift36->ResultMPA

Caption: Analytical decision tree for differentiating C9H10O2 isomers based on IR, MS, and NMR spectral features.

Experimental Protocols

Protocol A: Sample Preparation for H NMR

To ensure reproducibility and prevent concentration-dependent shifts:

  • Solvent: Use Chloroform-d (

    
    ) with 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.

  • Acquisition:

    • Pulse angle: 30° or 45°.

    • Relaxation delay (d1):

      
       1.0 second (ensure full relaxation of methyl protons).
      
    • Scans: 16 (sufficient for >95% purity).

  • Processing: Phase correct manually. Calibrate TMS peak to 0.00 ppm.

Protocol B: GC-MS Screening Conditions
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 50°C (hold 1 min)

    
     20°C/min 
    
    
    280°C.
  • Inlet: Split 50:1, 250°C.

  • Source: 230°C, EI mode (70 eV).

    • Note: Methyl Phenylacetate typically elutes before Benzyl Acetate on non-polar columns due to slightly lower boiling point and polarity.

References

  • Spectral Database for Organic Compounds (SDBS). Mass Spectrum and 1H NMR of Methyl Phenylacetate (SDBS No. 3365). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • NIST Chemistry WebBook. Methyl Phenylacetate Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[1] [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A.Introduction to Spectroscopy. Cengage Learning.

Validating the Purity of Synthetic Methyl 2-(2-Methylphenyl)acetate by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of Methyl 2-(2-methylphenyl)acetate (also known as Methyl ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-tolylacetate; CAS 22446-37-3), chemical purity is often conflated with isomeric purity.[1][2][3][4] While standard spectroscopic methods like ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

H-NMR can confirm the chemical structure, they frequently fail to quantify trace levels (<0.5%) of positional isomers—specifically the meta (3-methyl) and para (4-methyl) analogues—which can possess distinct toxicological or olfactory profiles.[1][2][3]

This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the definitive technique for validating the purity of synthetic Methyl 2-(2-methylphenyl)acetate.[5][1][2][3][4] Unlike HPLC-UV, which relies on chromophore similarity, or NMR, which suffers from signal overlap, GC-MS utilizes the volatility differences driven by the "ortho-effect" to achieve baseline resolution of isomers while providing mass-spectral confirmation of trace synthetic byproducts.[5][1][2][3]

Chemical Context & Impurity Logic

To validate purity, one must first define the "Impurity Space."[4] The synthesis of Methyl 2-(2-methylphenyl)acetate typically proceeds via the esterification of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-tolylacetic acid or the methanolysis of 

-tolylacetonitrile.[1][2][3]
Critical Impurities[2][3][5]
  • Positional Isomers: Methyl 3-methylphenylacetate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -isomer) and Methyl 4-methylphenylacetate (
    
    
    
    -isomer).[1][2][3][4] These arise from impure starting materials (e.g., isomer-contaminated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
    
    
    -chlorotoluene).[1][2][3][4]
  • Starting Materials: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Tolylacetic acid (incomplete esterification) or 
    
    
    
    -Tolylacetonitrile.[1][2][3][4]
  • Oxidation Byproducts: Methyl 2-methylbenzoate (from side-chain oxidation).[5][1][2][3][4]

Diagram 1: Synthesis & Impurity Origins

ImpurityPathways Start Starting Material (o-Tolylacetonitrile) Reaction Hydrolysis & Esterification (MeOH / H2SO4) Start->Reaction Main Route Imp_Iso Impurity A: Positional Isomers (m- and p- isomers) Start->Imp_Iso Feedstock Contamination Product Target Product Methyl 2-(2-methylphenyl)acetate Reaction->Product Yield ~85-95% Imp_SM Impurity B: Unreacted Nitrile or Free Acid Reaction->Imp_SM Incomplete Rxn Imp_Ox Impurity C: Methyl 2-methylbenzoate (Oxidation) Reaction->Imp_Ox Side Rxn

Caption: Logical origin of critical impurities. Positional isomers often carry over from starting materials, while oxidation byproducts arise during aggressive reflux.[5][2][3]

Comparative Analysis: Why GC-MS?

The following table objectively compares GC-MS against common alternatives for this specific analyte.

FeatureGC-MS (Recommended) 1H-NMR (300-600 MHz) HPLC-UV
Primary Mechanism Volatility & m/z FragmentationNuclear Spin & Magnetic EnvironmentPolarity & UV Absorption
Isomer Resolution High. Ortho isomer elutes earlier due to steric hindrance (lower BP).[5][1][2][3][4]Low. Methyl signals of o, m, p isomers overlap significantly (δ 2.30–2.40 ppm).[2][3][4]Medium. Requires specialized columns (e.g., Biphenyl) to separate m/p pair.[2][3][4]
LOD (Limit of Detection) < 1 ppm (SIM Mode)~1000 ppm (0.1%)~10 ppm
Structural ID Definitive. Mass fingerprint identifies unknowns.[2][3][4]Definitive for major component only.[2][3][4]Non-specific (Retention time only).
Throughput 20–30 min/run5–10 min/run15–40 min/run

Verdict: While NMR is essential for confirming the identity of the bulk product, GC-MS is the only self-validating system capable of proving the absence of trace isomeric contaminants and quantifying unreacted precursors in a single run.[5][1][2]

Detailed Experimental Protocol

A. Sample Preparation[3][4][5][7][8][9]
  • Solvent: Ethyl Acetate (HPLC Grade).[3][4] Reason: Excellent solubility for phenylacetates and volatile enough to not interfere with early eluting peaks.[1]

  • Concentration: 1.0 mg/mL (1000 ppm) for purity assay; 10 µg/mL for impurity tracking.

  • Internal Standard (ISTD): Methyl Benzoate or deuterated Methyl Phenylacetate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[3][4] Reason: Structural similarity corrects for injection variability.[1][3]
    
B. GC Parameters (The Separation System)

The choice of column is critical.[4] A standard non-polar column (5% Phenyl) may co-elute meta and para isomers.[4] A Wax (Polyethylene Glycol) phase is recommended for maximizing the separation of aromatic isomers.[4]

  • Column: DB-WAX or ZB-WAXplus (30 m × 0.25 mm × 0.25 µm).[5][1][2][3][4]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[3][4]

  • Inlet: Split (20:1), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 160°C (Isomer separation window).

    • Ramp 25°C/min to 240°C (Elute heavy dimers).

    • Hold 5 min.

C. MS Parameters (The Detection System)[2][4][10]
  • Source: Electron Ionization (EI), 70 eV.[2][3][4]

  • Scan Mode: Full Scan (m/z 40–300) for identification; SIM for validation.[3][4]

  • Key Ions (m/z):

    • 164: Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) of Methyl 2-(2-methylphenyl)acetate.[1][2][3][4]
      
    • 105: Base peak (Methyl-tropylium ion, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ).[1][2][3][4]
      
    • 91: Tropylium ion (characteristic of benzyl fragment).[4]

    • 133: Loss of methoxy group (

      
      ).[1][2][3][4]
      

Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must be validated against ICH Q2(R2) guidelines.[3][4]

Step 1: Specificity (Isomer Resolution)

You must demonstrate that the ortho product is separated from the meta and para isomers.

  • Protocol: Inject a "System Suitability Solution" containing 1 mg/mL of the target ortho-isomer spiked with 0.1% of meta- and para-isomers.[5][1][2][3]

  • Acceptance Criteria: Resolution (

    
    ) between the ortho peak and the nearest isomer peak must be > 1.5 (Baseline separation).[4]
    
  • Note: On a Wax column, the elution order is typically Ortho < Meta < Para due to the boiling points (

    
    : 220°C vs 
    
    
    
    : 228°C).[4]
Step 2: Linearity & Range[1][3]
  • Range: 0.5 µg/mL to 1500 µg/mL.

  • Metric:

    
     for the ratio of Analyte Area / ISTD Area.[4]
    
Step 3: Sensitivity (LOD/LOQ)[1][4][5]
  • Target: LOQ should be ≤ 0.05% relative to the main peak to detect trace impurities.

  • Calculation: Signal-to-Noise (S/N) > 10 for LOQ.

Diagram 2: Validation Workflow

ValidationFlow Step1 1. System Suitability (Spike with m/p isomers) Step2 2. Check Resolution (Rs) Is Rs > 1.5? Step1->Step2 Step3_Pass 3A. Proceed to Calibration (Linearity 0.1% - 120%) Step2->Step3_Pass Yes Step3_Fail 3B. Optimize Method (Change Ramp Rate/Column) Step2->Step3_Fail No Step4 4. Quantify Impurities (Area Normalization) Step3_Pass->Step4 Step3_Fail->Step1

Caption: Decision tree for method validation. Resolution of the ortho-isomer from meta/para contaminants is the critical "Go/No-Go" gate.

Troubleshooting & Interpretation

ObservationLikely CauseCorrective Action
Peak Tailing Active sites in liner or column overload.[5][1][2][3][4]Replace inlet liner (deactivated wool); dilute sample.[2][3][4]
Split Peaks Solvent mismatch or injection speed too slow.[2][3][4]Use Ethyl Acetate (matches column polarity); increase injection speed.
Ghost Peaks (m/z 149) Phthalate contamination.[2][3][4]Check vial septa and solvent purity.
Co-elution of m/p isomers Column phase insufficiently polar.Switch from DB-5 to DB-WAX or DB-1701.[5][1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69519, o-Tolylacetic acid. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • Organic Syntheses. p-Tolylacetic Acid (Procedure analogous for o-isomer). Org. Synth. 1925, 4,[5][2][3][6][7][8] 79. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Methyl phenylacetate Mass Spectrum. NIST Standard Reference Database.[2][3][4] Retrieved from [Link][5][3]

Sources

Comparing catalytic efficiency for different methylphenylacetate syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Catalytic Landscape

Methyl phenylacetate (MPA) is a pivot point in organic synthesis, serving as a critical intermediate for pharmaceutical actives (e.g., synthetic penicillins, barbiturates) and a staple in the flavor and fragrance industry due to its potent honey-musk odor profile.

While the classical Fischer esterification using homogeneous mineral acids (


) remains the academic benchmark, it is increasingly untenable for modern "Green Chemistry" applications due to equipment corrosion, difficult catalyst recovery, and high wastewater treatment costs.

This guide objectively compares three distinct catalytic methodologies:

  • Heterogeneous Solid Acid Catalysis: The modern industrial standard for continuous flow and ease of separation.

  • Enzymatic Biocatalysis: The high-selectivity route for sensitive substrates.

  • Palladium-Catalyzed Carbonylation: An atom-economic alternative bypassing phenylacetic acid entirely.

Mechanistic & Kinetic Analysis

To optimize efficiency, one must understand the molecular drivers. We move beyond simple "yield" to examine Turnover Frequency (TOF) and reaction barriers.

Heterogeneous Acid Catalysis (Ion-Exchange Resins)

Unlike homogeneous acids, solid acids like Amberlyst-15 or Indion-130 rely on surface chemistry. The reaction typically follows an Eley-Rideal mechanism :

  • Adsorption: Methanol adsorbs onto the sulfonic acid active sites (

    
    ) of the resin, forming a protonated species.
    
  • Interaction: Phenylacetic acid (PAA) in the bulk solution attacks the surface-bound protonated methanol.

  • Desorption: The ester forms and desorbs, regenerating the active site.

Key Insight: The rate-limiting step is often the diffusion of the bulky PAA into the resin pores. Therefore, gel-type resins often underperform compared to macroreticular resins (like Amberlyst-15) which offer superior pore accessibility.

Enzymatic Catalysis (Lipase B)

Candida antarctica Lipase B (CalB) operates via a "Serine-Histidine-Aspartate" catalytic triad. Unlike standard esterification, this occurs at the interface of the enzyme and the organic solvent (or solvent-free liquid).

  • Acyl-Enzyme Intermediate: The serine residue attacks the PAA, releasing water and forming a covalent acyl-enzyme complex.

  • Alcoholysis: Methanol attacks this complex to release MPA.

Critical Limitation: Methanol inhibition. High concentrations of methanol can strip the essential water layer from the enzyme or cause "dead-end" inhibition. Step-wise methanol addition is the standard workaround.

Palladium-Catalyzed Carbonylation

This route synthesizes MPA directly from Benzyl Chloride , Carbon Monoxide, and Methanol.

  • Catalyst:

    
     or similar Pd(II) complexes.
    
  • Mechanism: Oxidative addition of benzyl chloride → CO Insertion (Migratory) → Nucleophilic attack by Methanol.

  • Efficiency: This is the most atom-economic route if starting from benzyl chloride, as it skips the hydrolysis step to generate phenylacetic acid.

Visualizing the Pathways

The following diagram contrasts the mechanistic flow of the Solid Acid route versus the Carbonylation route.

SynthesisPathways PAA Phenylacetic Acid SolidAcid Solid Acid (Amberlyst-15) Surface Adsorption PAA->SolidAcid MeOH Methanol MeOH->SolidAcid PdAcyl Pd-Acyl Complex MeOH->PdAcyl Nucleophilic Attack BzCl Benzyl Chloride PdCat Pd Catalyst Oxidative Addition BzCl->PdCat CO Carbon Monoxide CO->PdCat AcylEnz Protonated Intermediate (Surface Bound) SolidAcid->AcylEnz Eley-Rideal PdCat->PdAcyl CO Insertion MPA Methyl Phenylacetate (Product) AcylEnz->MPA -H2O PdAcyl->MPA -HCl

Figure 1: Mechanistic comparison of Fischer Esterification (top) vs. Carbonylation (bottom).

Performance Comparison Data

The following data aggregates typical results from optimized bench-scale experiments found in recent literature (e.g., Ind. Eng. Chem. Res., J. Mol. Catal. B).

MetricSolid Acid (Amberlyst-15)Enzymatic (Novozym 435)Carbonylation (Pd-Cat)
Reaction Temp 60°C - 70°C (Reflux)40°C80°C - 100°C
Reaction Time 4 - 6 Hours24 - 48 Hours6 - 12 Hours
Yield 90 - 95%> 98%85 - 95%
Selectivity High (Trace ether byproduct)Very High (>99%)High (Depends on ligand)
Catalyst Reusability Excellent (Physical filtration)Good (Activity drops >5 cycles)Moderate (Metal leaching risk)
E-Factor (Waste) Low (Water is main byproduct)Very Low (Solvent-free possible)Medium (Salt formation)
Primary Challenge Mass transfer/Pore diffusionMethanol inhibition / CostHigh pressure / Pd Cost

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the intermediate checkpoints fail, do not proceed to the next step.

Protocol A: Solid Acid Catalyzed Esterification (Recommended for Scale)

Objective: High-throughput synthesis with minimal workup.

Materials:

  • Phenylacetic acid (13.6 g, 0.1 mol)

  • Methanol (32 g, 1.0 mol) - Note: 10:1 molar excess drives equilibrium.

  • Amberlyst-15 (Dry) or Indion-130 (1.36 g, 10 wt% of acid).

Workflow:

  • Catalyst Activation: If using "Wet" resin, wash with methanol x3 and dry at 100°C for 2 hours. Validation: Resin should be free-flowing beads, not clumps.

  • Reaction: Combine PAA, Methanol, and Catalyst in a round-bottom flask equipped with a reflux condenser.

  • Kinetics: Heat to reflux (65°C) with vigorous magnetic stirring (500 rpm). Note: Stirring speed is critical to eliminate external mass transfer resistance.

  • Monitoring: Spot TLC (Hexane:EtOAc 8:2) every hour. PAA (

    
    ) should disappear; Ester (
    
    
    
    ) appears.
  • Workup: Filter the hot solution to recover the catalyst beads.

  • Purification: Evaporate excess methanol under reduced pressure. Dissolve residue in Ethyl Acetate, wash with saturated

    
     (removes unreacted acid), then Brine. Dry over 
    
    
    
    .
  • Result: Clear oil. Yield expected: ~92%.

Protocol B: Lipase-Catalyzed Transesterification (Recommended for Purity)

Objective: Solvent-free, high-purity synthesis for fragrance applications.

Materials:

  • Phenylacetic acid (1.36 g, 10 mmol)

  • Methanol (0.35 g, 11 mmol) - Note: Stoichiometric amount.

  • Novozym 435 (Immobilized Candida antarctica Lipase B) (40 mg).

  • Molecular Sieves (4Å) (Optional, to scavenge water).

Workflow:

  • Step-wise Addition: Dissolve PAA in minimum toluene (or run solvent-free if liquid at 40°C). Add enzyme.

  • Incubation: Incubate at 40°C in an orbital shaker (200 rpm).

  • Methanol Dosing: Critical Step. Do not add all methanol at once. Add 1/3 of the methanol at T=0, 1/3 at T=2h, and 1/3 at T=4h. Reason: Prevents enzyme deactivation.

  • Validation: Check conversion via GC or TLC after 24h.

  • Workup: Filter off the enzyme (save for reuse). Evaporate solvent.[1]

  • Result: High purity ester (>99%). No acid wash required if conversion is complete.

Decision Matrix: Choosing Your Catalyst

Use this logic flow to determine the optimal method for your specific constraints.

DecisionMatrix Start Start: Select Synthesis Goal Scale Is Scale > 1kg? Start->Scale Substrate Is Substrate Acid-Sensitive? Scale->Substrate No (<1kg) StartMat Starting Material? Scale->StartMat Yes (>1kg) RouteA Solid Acid (Amberlyst-15) Protocol A Substrate->RouteA No (Robust) RouteB Enzymatic (Novozym 435) Protocol B Substrate->RouteB Yes (Fragile) StartMat->RouteA Phenylacetic Acid RouteC Carbonylation (Pd) Industrial Only StartMat->RouteC Benzyl Chloride

Figure 2: Strategic decision tree for catalyst selection.

References

  • Solid Acid Kinetics: Kinetics of Esterification of Acetic Acid with Methanol in the Presence of Ion Exchange Resin Catalysts. Ind.[2][3] Eng. Chem. Res. Link

  • Enzymatic Protocol: Lipase-catalyzed synthesis of flavor esters. Journal of Molecular Catalysis B: Enzymatic. Link

  • Carbonylation: Palladium-Catalyzed Carbonylation/Acyl Migratory Insertion Sequence.Link

  • General Synthesis: Methyl phenylacetate synthesis - ChemicalBook.Link

  • Comparative Study: Efficient solid acid catalysts for esterification of free fatty acids with methanol. Catalysis Science & Technology. Link

Sources

A Comparative Guide to Intermolecular Interactions in Tolyl Derivatives: A Hirshfeld Surface Analysis Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of intermolecular interactions is paramount. These subtle forces govern crystal packing, which in turn dictates crucial physicochemical properties such as solubility, stability, and bioavailability. The tolyl moiety—a methyl-substituted phenyl ring—is a common functional group in pharmaceuticals and organic materials. The seemingly minor positional isomerism of the methyl group (ortho, meta, or para) can induce significant changes in the supramolecular architecture of a crystal. This guide provides an in-depth, comparative analysis of intermolecular interactions in tolyl derivatives, leveraging the power of Hirshfeld surface analysis to visualize and quantify these critical forces.

The Rationale for Hirshfeld Surface Analysis in Crystal Engineering

In the realm of crystal engineering and materials science, predicting and controlling the three-dimensional arrangement of molecules in a crystal lattice is a primary objective. Hirshfeld surface analysis has emerged as an indispensable tool for achieving this goal.[1][2] Unlike traditional methods that focus on specific short contacts, the Hirshfeld surface provides a holistic view of all intermolecular interactions within a crystal.[3] It is a graphical tool that maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts.[1][2]

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, we can gain a detailed understanding of the nature and strength of the intermolecular interactions at play.

Comparative Analysis of Intermolecular Interactions in Tolyl Isomers

Key Intermolecular Interactions in Tolyl Derivatives

The crystal packing of tolyl derivatives is typically dominated by a combination of the following interactions:

  • H···H Contacts: These are generally the most abundant interactions and contribute significantly to the overall crystal packing.

  • C-H···π Interactions: The methyl group and aromatic C-H bonds of the tolyl moiety can act as donors in C-H···π interactions with the electron-rich π-system of neighboring aromatic rings.

  • π-π Stacking: The aromatic rings of tolyl derivatives can engage in π-π stacking interactions, which are crucial for the formation of stable crystal lattices.

  • Hydrogen Bonds: The presence of hydrogen bond donors and acceptors on the rest of the molecule will lead to the formation of strong, directional hydrogen bonds.

  • Other Weak Interactions: Halogen bonds, chalcogen bonds, and other weak interactions can also play a role in the crystal packing, depending on the specific substituents present.

Positional Isomerism and its Impact on Intermolecular Contacts

Let us consider a hypothetical comparative analysis based on the trends observed in the literature for tolyl-substituted chalcones and pyrimidines.

Intermolecular Contactortho-Tolyl Derivative (Hypothetical)meta-Tolyl Derivative (Hypothetical)para-Tolyl Derivative (Hypothetical)
H···H ~40-50%~35-45%~25-35%
C···H/H···C ~20-30%~25-35%~25-35%
O···H/H···O ~10-15%~10-15%~15-20%
C···C (π-π stacking) Lower contributionModerate contributionHigher contribution
C-H···π Sterically hinderedFavorableMost favorable
Enrichment Ratio (C···C) < 1.0~1.0-1.2> 1.2
Enrichment Ratio (C···H) ~0.8-1.0~1.0-1.2> 1.2

Note: The values in this table are hypothetical and intended to illustrate general trends observed in published studies on tolyl derivatives. Actual values will vary depending on the specific molecular structure.

Observations and Insights:

  • Steric Hindrance in ortho-Tolyl Derivatives: The methyl group in the ortho position often introduces steric hindrance, which can disrupt efficient π-π stacking. This is reflected in a lower contribution of C···C contacts and a potentially lower enrichment ratio for these interactions. The crystal packing in these derivatives may be more reliant on H···H and C-H···O/N interactions.

  • Balanced Interactions in meta-Tolyl Derivatives: The meta position of the methyl group offers a balance between steric effects and electronic influences. These derivatives can exhibit a variety of intermolecular interactions, including both π-π stacking and C-H···π interactions, leading to complex and diverse crystal packing arrangements.

  • Favorable π-π Stacking in para-Tolyl Derivatives: The para-tolyl isomer, with the methyl group positioned away from the core of the molecule, often facilitates more efficient π-π stacking.[4] This is typically reflected in a higher percentage contribution of C···C contacts and a higher enrichment ratio for these interactions, indicating a strong propensity for their formation.

Experimental Protocols

Hirshfeld Surface Analysis using CrystalExplorer

The following is a generalized, step-by-step protocol for performing Hirshfeld surface analysis using the CrystalExplorer software.[5][6][7][8]

Step 1: Import Crystallographic Information File (CIF)

  • Launch the CrystalExplorer application.

  • Go to File > Open and select the CIF file of the tolyl derivative you wish to analyze.

Step 2: Generate the Hirshfeld Surface

  • Select the molecule of interest in the main window.

  • Click on the "Hirshfeld Surface" icon in the toolbar.

  • In the "Surface Generation" dialog, ensure "Hirshfeld" is selected as the surface type.

  • You can also select properties to map onto the surface, such as d_norm, shape_index, and curvedness.

  • Click "OK" to generate the surface.

Step 3: Visualize and Analyze the Hirshfeld Surface

  • The generated Hirshfeld surface will be displayed around the molecule.

  • Analyze the d_norm surface:

    • Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

    • White regions: Indicate contacts approximately equal to the van der Waals radii.

    • Blue regions: Indicate contacts longer than the van der Waals radii.

  • Examine the shape_index and curvedness maps to identify flat regions indicative of π-π stacking and other topographical features related to intermolecular interactions.

Step 4: Generate 2D Fingerprint Plots

  • With the Hirshfeld surface generated, click on the "2D Fingerprint" icon in the toolbar.

  • The 2D fingerprint plot provides a quantitative summary of all intermolecular contacts.

  • The plot can be deconstructed to show the percentage contribution of individual contact types (e.g., H···H, C···H, O···H).

Mandatory Visualizations

Hirshfeld Surface Analysis Workflow

Hirshfeld_Workflow Hirshfeld Surface Analysis Workflow CIF Crystallographic Information File (.cif) CrystalExplorer Import into CrystalExplorer CIF->CrystalExplorer Generate_HS Generate Hirshfeld Surface (d_norm, shape_index, curvedness) CrystalExplorer->Generate_HS Visualize_HS Visualize 3D Hirshfeld Surface Generate_HS->Visualize_HS Generate_FP Generate 2D Fingerprint Plot Generate_HS->Generate_FP Analyze_dnorm Analyze d_norm map (red, white, blue regions) Visualize_HS->Analyze_dnorm Analyze_shape Analyze shape index & curvedness (identify π-π stacking) Visualize_HS->Analyze_shape Interpretation Interpret Data & Compare Isomers Analyze_dnorm->Interpretation Analyze_shape->Interpretation Deconstruct_FP Deconstruct Fingerprint Plot (% contribution of contacts) Generate_FP->Deconstruct_FP Enrichment_Ratio Calculate Enrichment Ratios Deconstruct_FP->Enrichment_Ratio Enrichment_Ratio->Interpretation

Caption: Workflow for Hirshfeld surface analysis and data interpretation.

Calculating and Interpreting Enrichment Ratios

While percentage contributions from 2D fingerprint plots provide a good overview of the frequency of different intermolecular contacts, the enrichment ratio offers a more nuanced understanding of the propensity for these contacts to form.[9] The enrichment ratio (EXY) for a pair of atomic species X and Y is defined as the ratio of the actual proportion of contacts between X and Y on the Hirshfeld surface to the theoretical proportion of random contacts.

Formula for Enrichment Ratio:

EXY = CXY / RXY

Where:

  • CXY is the actual percentage of contacts between atoms X and Y on the Hirshfeld surface (obtained from the deconstructed 2D fingerprint plot).

  • RXY is the random contact probability, calculated as RXY = SX * SY, where SX and SY are the percentages of the Hirshfeld surface area composed of atoms X and Y, respectively.

Interpretation of Enrichment Ratios:

  • EXY > 1: The contact is "enriched" or favored, meaning it occurs more frequently than would be expected by random chance. This indicates a specific, attractive interaction.

  • EXY ≈ 1: The contact is "random" and occurs at a frequency consistent with random chance.

  • EXY < 1: The contact is "impoverished" or disfavored, occurring less frequently than expected. This may be due to steric repulsion or the presence of more favorable competing interactions.

Logical Relationship of Hirshfeld Surface Concepts

Hirshfeld_Concepts Conceptual Framework of Hirshfeld Surface Analysis Crystal_Structure Crystal Structure (3D arrangement of molecules) Intermolecular_Interactions Intermolecular Interactions (H-bonds, π-π, C-H···π, etc.) Crystal_Structure->Intermolecular_Interactions determines Hirshfeld_Surface Hirshfeld Surface (Molecular electron density partitioning) Intermolecular_Interactions->Hirshfeld_Surface visualized by Crystal_Properties Bulk Crystal Properties (Solubility, stability, etc.) Intermolecular_Interactions->Crystal_Properties governs d_norm d_norm (Normalized contact distance) Hirshfeld_Surface->d_norm mapped with Shape_Index Shape Index (Surface shape) Hirshfeld_Surface->Shape_Index mapped with Fingerprint_Plot 2D Fingerprint Plot (Quantitative summary of contacts) Hirshfeld_Surface->Fingerprint_Plot summarized by Percentage_Contribution Percentage Contribution (Frequency of contacts) Fingerprint_Plot->Percentage_Contribution yields Enrichment_Ratio Enrichment Ratio (Propensity of contacts) Percentage_Contribution->Enrichment_Ratio used to calculate Enrichment_Ratio->Intermolecular_Interactions quantifies preference of

Caption: Relationship between key concepts in Hirshfeld surface analysis.

Conclusion and Future Perspectives

Hirshfeld surface analysis provides a powerful and intuitive framework for understanding the complex interplay of intermolecular interactions that dictate the crystal packing of tolyl derivatives. The positional isomerism of the methyl group exerts a profound influence on the supramolecular assembly, with para-substituted derivatives often favoring π-π stacking, while ortho-isomers may exhibit more diverse and sterically influenced packing motifs.

For drug development professionals and materials scientists, a thorough understanding of these interactions is not merely academic. It is a critical component of rational design, enabling the prediction and control of solid-state properties. By employing Hirshfeld surface analysis, researchers can make more informed decisions in polymorph screening, co-crystal design, and the optimization of candidate molecules for desired physical and biological performance.

Future work in this area should focus on building a more comprehensive and directly comparable dataset of Hirshfeld surface analyses for a series of o-, m-, and p-tolyl isomers with identical functional groups. This will allow for a more rigorous and quantitative understanding of the subtle yet significant effects of tolyl isomerism on crystal packing and, ultimately, on material properties.

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